molecular formula C37H54O11 B8091892 Reveromycin D

Reveromycin D

Cat. No.: B8091892
M. Wt: 674.8 g/mol
InChI Key: VYOFNCHDOAZCMT-SFKKXSHQSA-N
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Description

Reveromycin D is a diterpene glycoside.
This compound has been reported in Streptomyces with data available.

Properties

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFNCHDOAZCMT-SFKKXSHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Reveromycin D: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin D is a member of the polyketide family of antibiotics, a group of natural products isolated from the genus Streptomyces. As one of the four originally identified reveromycins (A, B, C, and D), it shares a core structural similarity with its analogues, featuring a characteristic spiroketal moiety. While much of the in-depth research has focused on Reveromycin A, this compound exhibits comparable biological activities, including inhibitory effects on eukaryotic cell growth and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing on comparative data from the reveromycin family to present a complete picture for research and drug development purposes.

Chemical Structure and Physicochemical Properties

The definitive structures of Reveromycins A, B, C, and D were elucidated by Koshino and colleagues in 1992 through spectroscopic analysis, including NMR studies.[1] this compound, like its counterparts, is a complex polyketide characterized by a spiroketal ring system, two carboxylic acid groups, and a succinate ester.[1]

While specific experimental data for the physicochemical properties of this compound are not extensively reported, these can be inferred from the general properties of the reveromycin class and the detailed data available for the closely related Reveromycin A.

Table 1: Physicochemical Properties of Reveromycins

PropertyReveromycin A (for comparison)This compound (Inferred)Reference
Molecular FormulaC₃₆H₅₂O₁₁Data not available
Molecular Weight660.79 g/mol Data not available
AppearanceTan solidLikely a solid
SolubilitySoluble in DMF, DMSO, ethanol, ethyl acetate, methanolExpected to have similar solubility in organic solvents

Biological Activity and Mechanism of Action

Reveromycins A, C, and D have been shown to exhibit similar biological effects, which are notably weaker in Reveromycin B. These activities include the inhibition of the mitogenic response induced by epidermal growth factor (EGF), the induction of morphological reversion in transformed cells, and antifungal activity.

The primary molecular target of the reveromycins is eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By inhibiting IleRS, reveromycins effectively halt protein translation, leading to cell growth arrest and, in some cases, apoptosis.

The acidic microenvironment of certain tissues, such as bone resorption sites, is known to enhance the cellular uptake and activity of Reveromycin A. This pH-dependent activity is attributed to the carboxylic acid moieties in the molecule, which become protonated in acidic conditions, increasing cell permeability. It is highly probable that this compound shares this mechanism of action due to its structural similarity to Reveromycin A.

Table 2: Biological Activities of this compound and Related Compounds

ActivityThis compoundReveromycin A (for comparison)Reference
Inhibition of EGF-stimulated mitogen responseActiveActive
Morphological reversion of srcts-NRK cellsActiveActive
Antifungal ActivityActiveActive (MIC against various plant pathogenic fungi)
Inhibition of human tumor cell linesActiveActive
Signaling Pathway

The inhibitory action of reveromycins on isoleucyl-tRNA synthetase (IleRS) disrupts the charging of tRNA with isoleucine, a critical step in protein synthesis. This leads to a cascade of downstream effects culminating in the inhibition of cell proliferation and induction of apoptosis in susceptible cells.

Reveromycin_Signaling_Pathway Reveromycin_D This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_D->IleRS Inhibition tRNA_Ile tRNA-Ile (charged) IleRS->tRNA_Ile Protein_Synthesis Protein Synthesis tRNA_Ile->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Protein_Synthesis->Apoptosis Suppression of anti-apoptotic proteins

Inhibitory mechanism of this compound on protein synthesis.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the methodologies used for its close analogue, Reveromycin A, provide a robust framework for designing experiments with this compound.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from studies on the antifungal activity of Reveromycin A against plant pathogenic fungi.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on potato dextrose agar (PDA) plates. Mycelial plugs are taken from the edge of an actively growing colony and transferred to potato dextrose broth (PDB). The culture is incubated until a sufficient mycelial mass is obtained. The mycelia are then fragmented and suspended in sterile PDB to a standardized concentration.

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in PDB to achieve the desired final concentrations for the assay.

  • Microplate Assay: The assay is performed in 96-well microplates. Each well contains the fungal inoculum and a specific concentration of this compound. Control wells containing the fungal inoculum with solvent and without the compound are also included.

  • Incubation and Reading: The microplates are incubated under appropriate conditions for fungal growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Culture Fungal Strain Inoculum_Prep 2. Prepare Fungal Inoculum Fungal_Culture->Inoculum_Prep Plate_Setup 5. Set up 96-well plate with inoculum and compound Inoculum_Prep->Plate_Setup Reveromycin_Stock 3. Prepare this compound Stock Solution Serial_Dilution 4. Perform Serial Dilutions Reveromycin_Stock->Serial_Dilution Serial_Dilution->Plate_Setup Incubation 6. Incubate plates Plate_Setup->Incubation Read_Plates 7. Read plates visually or with a plate reader Incubation->Read_Plates Determine_MIC 8. Determine Minimum Inhibitory Concentration (MIC) Read_Plates->Determine_MIC

Workflow for determining the antifungal activity of this compound.
Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines, as has been done for Reveromycin A.

  • Cell Culture: Human tumor cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (solvent) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). The absorbance is then measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a promising natural product with significant biological activities, including anticancer and antifungal effects. Its mechanism of action, through the inhibition of isoleucyl-tRNA synthetase, presents a clear target for further investigation and potential therapeutic development. Although much of the detailed experimental work has been conducted on its analogue, Reveromycin A, the strong structural and functional similarities within the reveromycin family provide a solid foundation for future research on this compound. This guide serves as a comprehensive resource for scientists and researchers to understand the core characteristics of this compound and to design further studies to unlock its full therapeutic potential.

References

Discovery and Isolation of Reveromycin D from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin D, a member of the reveromycin family of polyketide antibiotics, is a secondary metabolite produced by the soil actinomycete, Streptomyces sp. SN-593.[1] Like its well-studied counterpart, Reveromycin A, this compound exhibits a range of biological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the fermentation of the producing organism, a plausible protocol for the purification of the compound, and summarizes its known biological effects and mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and infectious disease, as well as professionals in the pharmaceutical industry.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, accounting for over two-thirds of all known antibiotics.[2] Reveromycins, first isolated in the early 1990s from Streptomyces reveromyceticus SN-593, are a class of polyketide compounds characterized by a unique spiroketal structure.[1][2] The family includes Reveromycins A, B, C, D, and E, which primarily differ in their side chains.[1] While much of the research has focused on Reveromycin A, this compound has been noted to possess similar potent biological activities. This guide focuses specifically on the available technical information regarding this compound.

Fermentation of Streptomyces sp. SN-593 for this compound Production

The production of reveromycins is achieved through submerged batch fermentation of Streptomyces sp. SN-593. While a specific protocol for the exclusive production of this compound has not been detailed in the available literature, the following methodology, adapted from protocols for general reveromycin and other Streptomyces fermentations, can be applied.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.

  • Spore Suspension: Spores of Streptomyces sp. SN-593 are harvested from a mature ISP-2 agar slant.

  • Seed Culture: The spore suspension is used to inoculate a 250 mL flask containing 100 mL of ISP-2 medium (4 g/L yeast extract, 10 g/L malt extract, 4 g/L D-glucose, pH 7.0). The flask is incubated at 28°C on a rotary shaker at 150 rpm for 24 hours.

Production Fermentation

The seed culture is then used to inoculate the production medium.

  • Production Medium: An optimized production medium (OPM) for a related reveromycin-producing strain, S. yanglinensis 3-10, contains: 3% soluble starch, 1% soybean meal, 0.75% peptone, 0.025% yeast extract, 0.5 g/L K₂HPO₄·3H₂O, 0.7 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.02 g/L MnSO₄·H₂O, and 0.01 g/L ZnSO₄·7H₂O. Another potential medium is the SY-B medium (1% soluble starch and 0.1% yeast extract).

  • Fermentation Parameters: Fermentation is carried out in a suitable fermenter at 28°C. Optimal aeration and agitation are critical for secondary metabolite production. For a 5 L fermenter, an agitation speed of 200 rpm and an aeration rate of 0.75 vvm (volume of air per volume of medium per minute) have been reported to be effective for reveromycin production in a related strain.

  • Production Enhancement: The addition of β-carboline compounds, such as BR-1, has been shown to significantly enhance the production of reveromycins in Streptomyces sp. SN-593.

Experimental Workflow for Fermentation

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Spore Spore Suspension (from ISP-2 slant) Seed Seed Culture (ISP-2 Medium, 28°C, 150 rpm, 24h) Spore->Seed Inoculation Fermenter Production Fermenter (OPM or SY-B Medium, 28°C, 200 rpm, 0.75 vvm) Seed->Fermenter Inoculation Harvest Harvest (Centrifugation) Fermenter->Harvest Supernatant Cell-free Supernatant Harvest->Supernatant Biomass Cell Biomass Harvest->Biomass

Fermentation workflow for this compound production.

Isolation and Purification of this compound

A multi-step downstream processing protocol is required to isolate and purify this compound from the fermentation broth. The following is a proposed methodology based on the purification of similar polyketides from Streptomyces.

  • Extraction: The cell-free supernatant is extracted with an equal volume of ethyl acetate. This process is repeated to ensure maximum recovery of the compound. The organic phases are then pooled.

  • Concentration: The pooled ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with a non-polar mixture and gradually increasing the polarity. Fractions are collected and assayed for their biological activity.

  • High-Performance Liquid Chromatography (HPLC): Active fractions from the column chromatography are pooled, concentrated, and further purified by reversed-phase HPLC. A C18 column with a mobile phase of methanol and water is typically used. The elution of this compound is monitored by UV absorbance.

Experimental Workflow for Isolation and Purification

Purification_Workflow Supernatant Cell-free Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromo Silica Gel Column Chromatography Crude_Extract->Column_Chromo Active_Fractions Active Fractions Column_Chromo->Active_Fractions HPLC Reversed-Phase HPLC Active_Fractions->HPLC Pure_Reveromycin_D Pure this compound HPLC->Pure_Reveromycin_D Apoptosis_Pathway Reveromycin_D This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_D->IleRS Inhibits Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Enables Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to Cell_Death Cell Death Apoptosis->Cell_Death Induces

References

Reveromycin D: A Technical Guide to Production and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycins are a family of polyketide antibiotics produced by actinomycete bacteria.[1] Among them, Reveromycin D has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the producing organism, fermentation conditions, and biosynthetic pathway of reveromycins, with a focus on the core principles applicable to the production of this compound. Due to the limited availability of specific data for this compound, this guide leverages detailed information from closely related reveromycins and their producing organisms to provide a comprehensive framework for research and development.

The Producing Organism: Actinacidiphila reveromycinica SN-593

The primary producer of the reveromycin complex, including this compound, is the bacterial strain SN-593.[1] Originally classified as Streptomyces sp. SN-593, it has been recently reclassified as Actinacidiphila reveromycinica.[2] This Gram-positive, aerobic, filamentous bacterium is found in soil and is a member of the Actinomycetales order, known for its prolific production of secondary metabolites. Another notable producer of reveromycins (A and B) is Streptomyces yanglinensis 3-10, for which detailed fermentation optimization studies have been conducted.

Fermentation Conditions for Reveromycin Production

Optimizing fermentation parameters is critical for maximizing the yield of reveromycins. While specific quantitative data for this compound production by A. reveromycinica SN-593 is not extensively published, the following sections detail optimized conditions for the production of Reveromycin A and B by the closely related Streptomyces yanglinensis 3-10. These parameters provide a robust starting point for the development of a fermentation process for this compound.

Culture Media

A two-stage fermentation process, involving a seed culture medium and a production medium, is typically employed for Streptomyces cultivation.

  • Seed Culture Medium: A rich medium such as ISP Medium 2 (or GYM Medium) is suitable for the initial growth of the inoculum.

  • Production Medium: A specialized medium is required to trigger and enhance the production of secondary metabolites like reveromycins.

Table 1: Composition of Seed and Production Media for Reveromycin Production

ComponentSeed Medium (ISP2/GYM) Concentration (g/L)Production Medium (Optimized for S. yanglinensis 3-10) Concentration (g/L)
Glucose4.0-
Yeast Extract4.00.25
Malt Extract10.0-
Soluble Starch-30.0
Peptone-7.5
Soybean Meal-10.0
K₂HPO₄·3H₂O-0.5
KH₂PO₄-0.7
MgSO₄·7H₂O-0.4
MnSO₄·H₂O-0.02
ZnSO₄·7H₂O-0.01
Agar (for solid medium)20.0-
pH 7.26.57–6.8
Optimal Fermentation Parameters

The physical and chemical environment of the fermentation process plays a crucial role in the final product yield.

Table 2: Optimized Fermentation Parameters for Reveromycin Production by S. yanglinensis 3-10

ParameterOptimal Value
Temperature28°C
Agitation Speed200 rpm
Aeration Rate0.75 vvm
pH6.57–6.8
Incubation Time72 hours
Dissolved Oxygen>20%

Experimental Protocols

Fermentation Protocol (Based on S. yanglinensis 3-10)
  • Inoculum Preparation:

    • Prepare a spore suspension of A. reveromycinica SN-593 from a mature agar plate (e.g., ISP2 medium).

    • Inoculate a 250 mL flask containing 50 mL of seed medium (ISP2/GYM broth) with the spore suspension.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Production Fermentation:

    • Inoculate a 2 L baffled flask containing 1 L of the production medium with the seed culture (5-10% v/v).

    • Incubate under the optimized conditions: 28°C, 200 rpm.

    • Monitor the pH and dissolved oxygen levels throughout the fermentation.

    • Harvest the culture broth after 72 hours for extraction.

Extraction and Purification Protocol
  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8000 x g for 15 minutes).

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.

    • Perform final purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to obtain pure this compound.

Biosynthetic Pathway of Reveromycins

Reveromycins are polyketides, synthesized by a type I polyketide synthase (PKS) system. The biosynthetic pathway of Reveromycin A has been elucidated and serves as a model for understanding the formation of other reveromycins, including this compound. The key steps involve the assembly of a polyketide chain from simple acyl-CoA precursors, followed by a series of post-PKS modifications including cyclization, hydroxylation, and glycosylation.

The diagram below illustrates the general biosynthetic pathway leading to the reveromycin core structure. The formation of this compound would involve specific tailoring enzymes acting on a common intermediate.

Reveromycin_Biosynthesis Acyl_CoA Acyl-CoA Precursors (e.g., Acetyl-CoA, Propionyl-CoA) PKS Type I Polyketide Synthase (PKS) Acyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Spiroketal Formation (RevG, RevJ) Polyketide_Chain->Cyclization Reveromycin_T Reveromycin T (Intermediate) Cyclization->Reveromycin_T Hydroxylation Hydroxylation (P450revI) Reveromycin_T->Hydroxylation Tailoring_Enzymes Specific Tailoring Enzymes for this compound Reveromycin_T->Tailoring_Enzymes Reveromycin_A_precursor Hydroxylated Intermediate Hydroxylation->Reveromycin_A_precursor Hemisuccinylation Hemisuccinylation Reveromycin_A_precursor->Hemisuccinylation Reveromycin_A Reveromycin A Hemisuccinylation->Reveromycin_A Reveromycin_D This compound Tailoring_Enzymes->Reveromycin_D

Caption: Generalized biosynthetic pathway of reveromycins.

Experimental and Logical Workflows

The following diagram outlines the general workflow for the production and isolation of this compound.

Experimental_Workflow Strain_Selection Strain Selection (A. reveromycinica SN-593) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Selection->Inoculum_Prep Fermentation Production Fermentation Inoculum_Prep->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Chromatographic Purification (Silica Gel, HPLC) Concentration->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Reveromycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycins are a family of polyketide natural products exhibiting a range of potent biological activities, including antifungal, anti-inflammatory, and anticancer properties. Reveromycin D, a member of this family, shares the characteristic spiroacetal core structure and polyene carboxylic acid side chains. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the genetic and enzymatic machinery responsible for the biosynthesis of this compound, including a detailed analysis of the gene cluster, the polyketide synthase assembly line, post-PKS modifications, and the regulatory networks that govern its production.

The Reveromycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large, contiguous gene cluster found in the producing organism, Actinacidiphila reveromycinica SN-593. The entire cluster spans approximately 91 kilobases and contains a suite of genes encoding the polyketide synthases (PKSs), tailoring enzymes, regulatory proteins, and transport functions.[1]

Gene Organization and Putative Functions

The core of the biosynthetic machinery is comprised of four large Type I polyketide synthase genes: revA, revB, revC, and revD.[1] These are flanked by a cohort of genes responsible for post-PKS modifications, precursor supply, and regulation. A summary of the genes and their putative functions within the reveromycin gene cluster is provided below.

Table 1: Genes of the Reveromycin Biosynthetic Cluster and Their Putative Functions.

GeneProposed Function
PKS Genes
revAPolyketide Synthase
revBPolyketide Synthase
revCPolyketide Synthase
revDPolyketide Synthase
Post-PKS Modification Genes
revEAcyl-CoA synthetase
revFEnoyl-CoA hydratase/isomerase
revGDihydroxy ketone synthase
revHAcyl-CoA dehydrogenase
revICytochrome P450 monooxygenase (C18-hydroxylase)
revJSpiroacetal synthase
revKThioesterase
revLAcyltransferase
revMMethyltransferase
revNOxidoreductase
Precursor Biosynthesis Genes
revOAcyl-CoA carboxylase, alpha subunit
revPAcyl-CoA carboxylase, beta subunit
Regulatory and Transport Genes
revQSARP-family transcriptional regulator
revRABC transporter, ATP-binding protein
revSABC transporter, permease protein
revTTetR-family transcriptional regulator
revULuxR-family transcriptional regulator

The Polyketide Synthase (PKS) Assembly Line

The carbon skeleton of this compound is assembled by a modular Type I PKS system encoded by the revA, revB, revC, and revD genes. This assembly line functions in a co-linear fashion, where each module is responsible for the incorporation and modification of a specific extender unit. While a definitive module-by-module analysis with experimentally verified extender units for this compound is not yet published, a bioinformatic analysis of the acyltransferase (AT) domain specificities allows for a predicted assembly pathway.

The loading module is predicted to be primed with a propionyl-CoA starter unit. The subsequent elongation modules are predicted to incorporate a series of malonyl-CoA and methylmalonyl-CoA extender units to construct the polyketide chain. The specific sequence and modifications at each step are determined by the enzymatic domains within each module, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.

Post-PKS Modifications: Tailoring the Polyketide Backbone

Following the assembly of the polyketide chain by the PKS, a series of tailoring enzymes modify the intermediate to yield the final structure of this compound. These modifications are critical for its biological activity.

Spiroacetal Formation

A key feature of the reveromycins is their characteristic spiroacetal core. This structure is formed through a series of enzymatic reactions catalyzed by RevG and RevJ.[2]

  • RevG (Dihydroxy ketone synthase): This enzyme is proposed to catalyze the formation of a dihydroxy ketone intermediate from an acyclic precursor.

  • RevJ (Spirocetal synthase): Following the action of RevG, RevJ facilitates the stereospecific cyclization of the dihydroxy ketone intermediate to form the 6,6-spiroacetal ring system.[2]

Hydroxylation and Hemisuccinylation

The later steps of the biosynthesis involve hydroxylation and the addition of a hemisuccinate moiety.

  • RevI (Cytochrome P450): This enzyme has been characterized as a C18-hydroxylase, which introduces a hydroxyl group at the C-18 position of the reveromycin scaffold. This hydroxylation is a prerequisite for the subsequent attachment of the hemisuccinate group.[3]

  • Hemisuccinylation: The enzyme responsible for the final hemisuccinylation step has not been definitively identified but is presumed to be encoded within the gene cluster.

The overall biosynthetic pathway can be visualized as a multi-step process from precursor molecules to the final complex structure of this compound.

Reveromycin_D_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications cluster_final_product Final Product Propionyl_CoA Propionyl-CoA PKS RevA, RevB, RevC, RevD (PKS Assembly Line) Propionyl_CoA->PKS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Extender Unit Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Extender Unit Succinyl_CoA Succinyl-CoA Reveromycin_D This compound Succinyl_CoA->Reveromycin_D Hemisuccinylation (putative acyltransferase) Acyclic_Intermediate Acyclic Polyketide Intermediate PKS->Acyclic_Intermediate Dihydroxy_Ketone Dihydroxy Ketone Intermediate Acyclic_Intermediate->Dihydroxy_Ketone RevG Spiroacetal_Core Spiroacetal Core Dihydroxy_Ketone->Spiroacetal_Core RevJ Reveromycin_T Reveromycin T Spiroacetal_Core->Reveromycin_T Hydroxylated_Intermediate C18-Hydroxylated Intermediate Hydroxylated_Intermediate->Reveromycin_D Reveromycin_T->Hydroxylated_Intermediate RevI

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Reveromycin Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by at least two key regulatory proteins encoded within the gene cluster: RevQ and RevU.

  • RevQ: This protein belongs to the Streptomyces antibiotic regulatory protein (SARP) family of transcriptional activators. Overexpression of revQ has been shown to increase the production of reveromycin, indicating its role as a positive regulator.

  • RevU: A LuxR-family transcriptional regulator, RevU, has been identified as a receptor for β-carboline compounds, which act as chemical signals to induce reveromycin production. This suggests a complex interplay between the producing organism and its environment in controlling the biosynthesis of this antibiotic.

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis of reveromycin derivatives.

Table 2: Kinetic Parameters and Production Titers for Reveromycin Biosynthesis.

Enzyme/StrainSubstrateParameterValueReference
P450revI-A241L mutantReveromycin TKm0.90 ± 0.10 µM
kcat25.7 ± 2.5 min-1
kcat/Km28.9 min-1 µM-1
A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI-Reveromycin A Titer1.13 mg L-1
A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI-A241L-17-hydroxy-RM-T Titer0.34 mg L-1
-17-hemisuccinyloxy-RM-T Titer0.47 mg L-1
A. reveromycinica SN-593-ΔrevI/pTYM19-PaphII-revI-A241L/revQ-17-hemisuccinyloxy-RM-T Titer5.18 mg L-1

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Disruption

Gene disruption is a fundamental technique used to elucidate the function of specific genes in a biosynthetic pathway. A common method for gene disruption in Streptomyces and related actinomycetes is PCR-targeted gene replacement.

Gene_Disruption_Workflow cluster_construct Disruption Cassette Construction cluster_transformation Transformation cluster_selection Selection and Verification PCR_Disruption_Cassette PCR Amplification of Disruption Cassette (antibiotic resistance gene + flanking regions) Protoplast_Formation Protoplast Formation of A. reveromycinica PCR_Disruption_Cassette->Protoplast_Formation PEG_Mediated_Transformation PEG-mediated Transformation of Protoplasts Protoplast_Formation->PEG_Mediated_Transformation Selection Selection of Transformants on antibiotic plates PEG_Mediated_Transformation->Selection PCR_Verification PCR Verification of Double Crossover Events Selection->PCR_Verification Metabolite_Analysis Metabolite Analysis (LC-MS) PCR_Verification->Metabolite_Analysis

Caption: Workflow for gene disruption in A. reveromycinica.

Detailed Steps:

  • Construction of the Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.

  • Protoplast Formation: Mycelia of A. reveromycinica are treated with lysozyme to generate protoplasts.

  • Transformation: The disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Regeneration: Transformants are selected on regeneration plates containing the appropriate antibiotic.

  • Verification: Successful double-crossover homologous recombination events are confirmed by PCR analysis of genomic DNA from the transformants.

  • Metabolite Analysis: The culture broth of the mutant strain is analyzed by LC-MS to confirm the loss of this compound production and to identify any accumulated intermediates.

Heterologous Expression and In Vitro Enzyme Assays

To characterize the function of individual enzymes, the corresponding genes are often heterologously expressed in a suitable host, such as E. coli. The purified enzymes are then used in in vitro assays.

Enzyme_Characterization_Workflow cluster_expression Protein Expression and Purification cluster_assay In Vitro Enzyme Assay cluster_analysis Product Analysis Gene_Cloning Cloning of Target Gene into an Expression Vector Ecoli_Transformation Transformation of E. coli Gene_Cloning->Ecoli_Transformation Protein_Induction Induction of Protein Expression (e.g., with IPTG) Ecoli_Transformation->Protein_Induction Protein_Purification Purification of His-tagged Protein (Ni-NTA chromatography) Protein_Induction->Protein_Purification Assay_Setup Incubation of Purified Enzyme with Substrate and Cofactors Protein_Purification->Assay_Setup Reaction_Quenching Quenching of the Reaction Assay_Setup->Reaction_Quenching LC_MS_Analysis LC-MS Analysis of Reaction Products Reaction_Quenching->LC_MS_Analysis Kinetic_Analysis Determination of Kinetic Parameters LC_MS_Analysis->Kinetic_Analysis

Caption: Workflow for heterologous expression and in vitro enzyme characterization.

Detailed Steps for RevI Characterization:

  • Gene Cloning and Expression: The revI gene is cloned into an E. coli expression vector (e.g., pET vector) with a His-tag. The resulting plasmid is transformed into an expression strain like E. coli BL21(DE3). Protein expression is induced with IPTG.

  • Protein Purification: The His-tagged RevI protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • In Vitro Assay: The purified RevI enzyme is incubated with its substrate (e.g., Reveromycin T), a P450 reductase partner, and an NADPH-regenerating system.

  • Product Analysis: The reaction mixture is extracted with an organic solvent, and the products are analyzed by LC-MS to identify the hydroxylated product and to quantify its formation.

  • Kinetic Analysis: By varying the substrate concentration, the kinetic parameters (Km and kcat) of the enzyme can be determined.

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of microbial secondary metabolism. The elucidation of the functions of the genes within the biosynthetic cluster, the intricate assembly of the polyketide backbone by the PKS machinery, and the subsequent tailoring reactions provide a solid foundation for future research. This knowledge is invaluable for drug development professionals seeking to generate novel reveromycin analogs with improved therapeutic properties through targeted genetic engineering of this remarkable biosynthetic pathway. Further characterization of the PKS modules and the remaining uncharacterized enzymes in the pathway will undoubtedly open up new avenues for the production of novel bioactive compounds.

References

Antifungal Spectrum of Reveromycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin D is a polyketide natural product belonging to the reveromycin family, which are known for their diverse biological activities. While its congeners, Reveromycin A and B, have been more extensively studied for their antifungal properties against various plant pathogens, this compound has also demonstrated antifungal activity. This technical guide provides a comprehensive overview of the current knowledge on the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide also draws upon information from closely related reveromycins to provide a broader context for its potential antifungal applications.

Antifungal Spectrum

Quantitative data on the antifungal activity of this compound is scarce in the available scientific literature. However, studies on Reveromycin A and B provide insights into the potential spectrum of activity for this class of compounds. The antifungal efficacy of reveromycins is notably influenced by pH, with greater activity observed under acidic conditions.

Table 1: Antifungal Activity of Reveromycin A against Plant Pathogenic Fungi

Fungal SpeciesEC50 (µg/mL) at pH 4.5EC50 (µg/mL) at pH 5.5EC50 (µg/mL) at pH 7.0
Botrytis cinerea0.100.4214.04
Mucor hiemalis0.881.7653.35
Rhizopus stolonifer0.250.8525.65
Sclerotinia sclerotiorum0.150.6519.85

Table 2: Antifungal Activity of Reveromycin B against Plant Pathogenic Fungi

Fungal SpeciesEC50 (µg/mL) at pH 4.5EC50 (µg/mL) at pH 5.5EC50 (µg/mL) at pH 7.0
Botrytis cinerea1.156.12>100
Mucor hiemalis5.4935.46>100
Rhizopus stolonifer2.5515.25>100
Sclerotinia sclerotiorum1.8510.55>100

Note: Data for this compound is not currently available in the cited literature. The tables above summarize the activity of Reveromycin A and B for comparative purposes.

Mechanism of Action

The primary antifungal mechanism of the reveromycin class of compounds, including this compound, is the inhibition of protein synthesis through the specific targeting of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for charging tRNA with the amino acid isoleucine, an essential step in protein translation.

By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential molecule. This mimics a state of amino acid starvation within the fungal cell, triggering a cascade of downstream cellular responses. One of the key pathways activated is the General Amino Acid Control (GCN) pathway.

GCN Signaling Pathway Activation

The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle. This accumulation is sensed by the protein kinase Gcn2, which becomes activated. Activated Gcn2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces the overall rate of protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of the transcription factor Gcn4. The newly synthesized Gcn4 then translocates to the nucleus and activates the transcription of a wide array of genes involved in amino acid biosynthesis and stress response, as the cell attempts to compensate for the perceived amino acid deficiency. However, the persistent inhibition of IleRS by this compound ultimately leads to cell growth arrest and, at sufficient concentrations, cell death.

ReveromycinD_Mechanism Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibits tRNA_charged Charged Isoleucyl-tRNAIle IleRS->tRNA_charged Charges tRNA_uncharged Uncharged tRNAIle tRNA_uncharged->IleRS Gcn2_inactive Gcn2 (inactive) tRNA_uncharged->Gcn2_inactive Accumulation activates Protein_Synthesis Protein Synthesis tRNA_charged->Protein_Synthesis Gcn2_active Gcn2 (active) Gcn2_inactive->Gcn2_active eIF2a eIF2α Gcn2_active->eIF2a Phosphorylates eIF2a_P P-eIF2α eIF2a->eIF2a_P eIF2a_P->Protein_Synthesis Inhibits general translation Gcn4_mRNA Gcn4 mRNA eIF2a_P->Gcn4_mRNA Promotes translation of Gcn4_protein Gcn4 Protein Gcn4_mRNA->Gcn4_protein Gcn4_nucleus Gcn4 Gcn4_protein->Gcn4_nucleus Translocates Target_Genes Target Genes (Amino Acid Biosynthesis, Stress Response) Gcn4_nucleus->Target_Genes Activates transcription

Caption: Inhibition of IleRS by this compound activates the GCN pathway.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

Broth Microdilution Assay for Antifungal Susceptibility Testing

1. Materials and Reagents

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

2. Preparation of Media and Reagents

  • RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions, buffered to pH 7.0 with 0.165 M MOPS. Filter-sterilize and store at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

3. Inoculum Preparation

  • Yeasts (e.g., Candida spp.):

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 cells/mL.

  • Filamentous Fungi (e.g., Aspergillus spp.):

    • Subculture the mold on a PDA plate and incubate at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 20 and scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 104 conidia/mL using a hemocytometer.

4. Assay Procedure

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the highest concentration of this compound (prepared in RPMI-1640) to well 1.

  • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. The final volume in these wells will be 200 µL.

  • Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.

5. Determination of MIC

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.

  • For yeasts, the MIC is often read as the concentration that produces an approximately 50% reduction in turbidity as determined visually or with a microplate reader.

  • For filamentous fungi, the MIC is typically the lowest concentration at which no visible growth is observed.

Antifungal_Susceptibility_Workflow General Workflow for Antifungal Susceptibility Testing cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Plate_Setup 4. Plate Inoculation (96-well plate) Inoculum_Prep->Plate_Setup Drug_Dilution 3. Serial Dilution of This compound Drug_Dilution->Plate_Setup Incubation 5. Incubation (35°C, 24-72h) Plate_Setup->Incubation MIC_Reading 6. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis 7. Data Analysis and Interpretation MIC_Reading->Data_Analysis

Caption: A generalized workflow for determining antifungal susceptibility.

Conclusion

This compound holds promise as an antifungal agent due to its targeted mechanism of action against isoleucyl-tRNA synthetase, a validated fungal target. While specific quantitative data on its antifungal spectrum remains limited, the information available for related reveromycins suggests potential activity against a range of fungal pathogens, particularly under acidic conditions. The detailed experimental protocols provided in this guide offer a standardized approach for further investigation into the antifungal properties of this compound. Future research should focus on generating comprehensive MIC data against a broad panel of clinically relevant fungi and further elucidating the downstream signaling pathways affected by this compound to fully understand its therapeutic potential.

Reveromycin D: A Technical Guide to its Inhibition of EGF-Stimulated Mitogen Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Reveromycin D's inhibitory effects on the epidermal growth factor (EGF)-stimulated mitogen response. This compound, a polyketide antibiotic, has been identified as a potent inhibitor of eukaryotic cell proliferation. Its primary mechanism of action is the specific inhibition of isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis. This inhibition leads to a cascade of downstream effects, including the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway and subsequent cell cycle arrest, primarily in the G1 phase. This document details the molecular mechanisms, presents quantitative data on its biological activities, provides comprehensive experimental protocols for studying its effects, and visualizes the key signaling pathways and experimental workflows.

Introduction

The epidermal growth factor (EGF) and its receptor (EGFR) play a pivotal role in regulating cell growth, proliferation, and differentiation. The binding of EGF to EGFR initiates a complex signaling cascade, with the Ras-Raf-MEK-ERK (MAPK) pathway being a central axis for transmitting mitogenic signals from the cell surface to the nucleus. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Reveromycins are a class of polyketide antibiotics produced by Streptomyces sp. that have demonstrated significant biological activities, including antifungal and antitumor properties. This compound, along with its analogues Reveromycin A and C, has been shown to inhibit the EGF-stimulated mitogen response in various cell lines. This guide focuses on the specific inhibitory actions of this compound, providing a detailed technical overview for researchers in cell biology and drug discovery.

Mechanism of Action of this compound

The primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS) , a class I aminoacyl-tRNA synthetase.[1][2] IleRS is responsible for the crucial first step of protein synthesis: the charging of tRNA with the amino acid isoleucine. By inhibiting IleRS, this compound effectively halts protein synthesis in eukaryotic cells.[3]

This inhibition of protein synthesis has profound downstream consequences, particularly on signaling pathways that rely on the rapid synthesis of regulatory proteins. The EGF-stimulated mitogen response is highly dependent on the synthesis of cyclins and other cell cycle regulatory proteins. By cutting off the supply of newly synthesized proteins, this compound effectively shuts down the proliferative signals initiated by EGF.

Inhibition of the EGF-Stimulated Mitogen Response

The EGF-stimulated mitogen response is a cascade of events that ultimately leads to cell division. A key component of this pathway is the MAPK/ERK cascade. Upon EGF binding, the EGFR autophosphorylates, creating docking sites for adaptor proteins that activate Ras. Ras, in turn, activates a kinase cascade consisting of Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive the expression of genes required for cell cycle progression.

This compound disrupts this pathway primarily through the inhibition of protein synthesis, which is essential for the production of key regulatory proteins like cyclins (e.g., Cyclin D1) that are necessary for the G1 to S phase transition. This leads to an arrest of the cell cycle in the G1 phase.

Data Presentation

The following tables summarize the quantitative data available for Reveromycin A, a close and functionally similar analog of this compound. These values provide a strong indication of the potency of this compound.

Biological Activity Compound Cell Line Parameter Value Reference
Inhibition of Mitogen ResponseReveromycin A, C, DBalb/MKEGF-stimulated mitogenesisInhibitory Activity Observed[3]
Inhibition of Cell ProliferationReveromycin ABG-1 (human ovarian carcinoma)TGF-α-induced proliferation30-300 nM (concentration range)[4]
Biochemical Activity Compound System Parameter Effect Reference
Protein SynthesisReveromycin AEukaryotic cells (in vitro)General protein synthesisSelective inhibitor
Enzyme InhibitionReveromycin AIsoleucyl-tRNA synthetaseEnzyme activityInhibition

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the EGF-stimulated mitogen response.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) in response to EGF stimulation and its inhibition by this compound.

Materials:

  • Cell line (e.g., Balb/MK, A431, or other EGF-responsive cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Epidermal Growth Factor (EGF)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-4 hours.

    • Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protein Synthesis Assay

This protocol measures the rate of protein synthesis by monitoring the incorporation of a labeled amino acid analog.

Materials:

  • Cell line

  • Cell culture medium

  • This compound

  • EGF

  • L-[³⁵S]methionine or a non-radioactive alternative like O-propargyl-puromycin (OPP) with a corresponding detection kit (e.g., Click-iT™ OPP Alexa Fluor™ Protein Synthesis Assay Kit).

  • Trichloroacetic acid (TCA) for radioactive method

  • Scintillation counter or fluorescence microscope/plate reader for non-radioactive method

Procedure (using non-radioactive OPP):

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate.

    • Serum-starve cells as required.

    • Pre-treat with this compound or vehicle for the desired time.

    • Stimulate with EGF.

  • Labeling:

    • Add OPP to the culture medium and incubate for 30-60 minutes to allow incorporation into newly synthesized proteins.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).

  • Detection:

    • Perform the click reaction by adding the fluorescent azide detection reagent.

    • Incubate in the dark for 30 minutes.

  • Analysis:

    • Wash the cells.

    • Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence in this compound-treated cells indicates inhibition of protein synthesis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell line

  • Cell culture medium

  • This compound

  • EGF

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to sub-confluency.

    • Synchronize cells if necessary (e.g., by serum starvation).

    • Treat cells with this compound or vehicle for a period corresponding to at least one cell cycle (e.g., 24-48 hours).

    • Stimulate with EGF as required.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells and prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells to exclude doublets.

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak in this compound-treated samples indicates a G1 cell cycle arrest.

Mandatory Visualizations

Signaling Pathways

EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors Activation GeneExpression Gene Expression (e.g., Cyclins) TranscriptionFactors->GeneExpression CellCycleProgression Cell Cycle Progression GeneExpression->CellCycleProgression ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase ReveromycinD->IleRS Inhibition ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis ProteinSynthesis->GeneExpression Required for

Caption: EGF-stimulated MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflows

Western_Blot_Workflow Start Start: Culture EGF-responsive cells SerumStarve Serum Starvation (12-24h) Start->SerumStarve PreTreat Pre-treatment with This compound SerumStarve->PreTreat Stimulate EGF Stimulation (5-15 min) PreTreat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (anti-p-ERK) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect End End: Analyze p-ERK levels Detect->End

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Cell_Cycle_Workflow Start Start: Culture cells Treat Treat with this compound (24-48h) Start->Treat Stimulate EGF Stimulation (optional) Treat->Stimulate Harvest Harvest Cells Stimulate->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify cell cycle phases Analyze->End

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound presents a compelling case as a potent inhibitor of the EGF-stimulated mitogen response. Its well-defined mechanism of action, centered on the inhibition of isoleucyl-tRNA synthetase and the subsequent blockade of protein synthesis, offers a clear rationale for its anti-proliferative effects. The data, primarily from its close analog Reveromycin A, demonstrates efficacy in the nanomolar range for inhibiting growth factor-driven cell proliferation. The provided experimental protocols offer a robust framework for further investigation into the specific effects of this compound on the MAPK/ERK signaling cascade and cell cycle progression. Further research to determine the precise IC50 values of this compound on key signaling nodes such as ERK phosphorylation will be crucial for its continued development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the intricate cellular effects of this compound.

References

In Vitro Protein Synthesis Inhibition by Reveromycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycins are a class of polyketide antibiotics known for their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic effects. This technical guide focuses on the in vitro protein synthesis inhibition by Reveromycin D. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, extensive research on its close structural analog, Reveromycin A, provides a strong framework for understanding its mechanism of action. This document synthesizes the available information, primarily leveraging data from Reveromycin A studies to elucidate the core mechanism of action, provide detailed experimental protocols for relevant assays, and present the inhibitory effects in a structured format. The primary molecular target is identified as isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in the initiation of protein synthesis.

Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase

The primary mechanism by which Reveromycin A, and by extension this compound, inhibits protein synthesis is through the specific inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3][4][5]. IleRS is a vital enzyme responsible for the charging of tRNA with isoleucine, a critical step in the translation process.

Reveromycin A acts as a competitive inhibitor, binding to the tRNAIle binding site on the IleRS enzyme. This binding event is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP). By occupying the tRNA binding site, Reveromycin A prevents the productive binding of tRNAIle, thereby halting the aminoacylation process and subsequent protein synthesis.

The following diagram illustrates the proposed inhibitory mechanism of Reveromycin A on IleRS, which is presumed to be the same for this compound.

cluster_0 Normal Aminoacylation Process cluster_1 Inhibition by Reveromycin Ile Isoleucine IleRS IleRS (Isoleucyl-tRNA Synthetase) Ile->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNAIle IleRS->tRNA_Ile binds Ile_tRNA_Ile Isoleucyl-tRNAIle tRNA_Ile->Ile_tRNA_Ile charged To_Ribosome To Ribosome for Protein Synthesis Ile_tRNA_Ile->To_Ribosome Reveromycin This compound IleRS_inhibited IleRS (Isoleucyl-tRNA Synthetase) Reveromycin->IleRS_inhibited binds competitively tRNA_Ile_unbound tRNAIle IleRS_inhibited->tRNA_Ile_unbound binding blocked Protein_Synthesis_Blocked Protein Synthesis Blocked tRNA_Ile_unbound->Protein_Synthesis_Blocked

Caption: Mechanism of IleRS inhibition by Reveromycin.

Quantitative Data on In Vitro Protein Synthesis Inhibition

Table 1: Inhibitory Activity of Reveromycin A

Assay TypeTargetOrganism/SystemIC50Reference
Isoleucyl-tRNA Synthetase ActivityIsoleucyl-tRNA SynthetaseSaccharomyces cerevisiae8 ng/mL
In Vitro Protein SynthesisEukaryotic Translation MachineryRabbit Reticulocyte LysateNot explicitly stated, but potent inhibition observed

Note: The IC50 value for IleRS inhibition by Reveromycin A highlights its potent activity. It is anticipated that this compound exhibits a similar level of potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro protein synthesis inhibition by Reveromycin A, which are directly applicable for the study of this compound.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay measures the overall inhibition of protein synthesis in a cell-free system.

Objective: To determine the dose-dependent inhibitory effect of this compound on the synthesis of a reporter protein.

Materials:

  • Rabbit Reticulocyte Lysate (commercially available, e.g., from Promega)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reporter mRNA (e.g., Firefly Luciferase mRNA)

  • Amino acid mixture (minus methionine if using 35S-methionine for detection)

  • 35S-Methionine (for radioactive detection) or Luciferase Assay Reagent (for luminescence detection)

  • Nuclease-free water

  • Incubator at 30°C

  • Scintillation counter or Luminometer

Procedure:

  • Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

  • Aliquot the master mix into individual reaction tubes.

  • Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only).

  • Initiate the translation reaction by adding the radiolabeled amino acid or by placing the tubes at 30°C.

  • Incubate the reactions for a specified time (e.g., 90 minutes) at 30°C.

  • Stop the reaction by placing the tubes on ice or by adding a stop solution.

  • For radioactive detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filters, and measure the incorporated radioactivity using a scintillation counter.

  • For luminescence detection: Take an aliquot of the reaction mixture, add the luciferase assay reagent, and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

start Start prepare_mix Prepare Master Mix (Lysate, mRNA, Amino Acids) start->prepare_mix aliquot Aliquot Master Mix prepare_mix->aliquot add_reveromycin Add this compound (various concentrations) aliquot->add_reveromycin initiate_reaction Initiate Translation (add 35S-Met or incubate at 30°C) add_reveromycin->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection stop_reaction->detection radioactive Radioactive: TCA precipitation & Scintillation detection->radioactive Method 1 luminescence Luminescence: Add Luciferase Reagent & Read detection->luminescence Method 2 calculate Calculate % Inhibition radioactive->calculate luminescence->calculate plot Plot Data & Determine IC50 calculate->plot end End plot->end

Caption: In Vitro Translation Assay Workflow.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This enzyme-based assay directly measures the inhibition of IleRS activity.

Objective: To quantify the inhibitory effect of this compound on the aminoacylation of tRNAIle by IleRS.

Materials:

  • Purified or partially purified eukaryotic IleRS

  • This compound

  • 3H- or 14C-labeled Isoleucine

  • tRNA mixture containing tRNAIle

  • ATP

  • Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and labeled isoleucine.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Add the purified IleRS enzyme to each tube.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the tRNA mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a TCA-impregnated glass fiber filter.

  • Wash the filters extensively with cold TCA to remove unincorporated labeled isoleucine.

  • Dry the filters and measure the radioactivity retained on the filters (representing the labeled isoleucyl-tRNAIle) using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

start Start prepare_reaction Prepare Reaction Mix (Buffer, ATP, Labeled Ile) start->prepare_reaction add_inhibitor Add this compound prepare_reaction->add_inhibitor add_enzyme Add IleRS Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate with tRNA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (spot on TCA filter) incubate->stop_reaction wash_filters Wash Filters with TCA stop_reaction->wash_filters measure_radioactivity Measure Radioactivity wash_filters->measure_radioactivity calculate_ic50 Calculate % Inhibition & IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: IleRS Inhibition Assay Workflow.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on protein synthesis is a direct consequence of its effect on the core translational machinery. There is currently no evidence to suggest that this compound modulates specific upstream signaling pathways to exert its inhibitory effect on protein synthesis. The logical relationship is a direct, causal chain of events.

ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibits tRNA_charging tRNAIle Aminoacylation ReveromycinD->tRNA_charging Blocks IleRS->tRNA_charging Catalyzes Protein_Synthesis Protein Synthesis tRNA_charging->Protein_Synthesis Is essential for tRNA_charging->Protein_Synthesis Inhibits Cellular_Effects Cellular Effects (e.g., G1 arrest, apoptosis) Protein_Synthesis->Cellular_Effects Leads to Protein_Synthesis->Cellular_Effects Induces

References

Reveromycin D: A Technical Guide to the Morphological Reversion of srcts-NRK Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental basis of the morphological reversion of v-Src-transformed Normal Rat Kidney (srcts-NRK) cells induced by Reveromycin D. This document provides a comprehensive overview of the underlying molecular pathways, detailed experimental protocols, and quantitative data to support further research and development in oncology and cell biology.

Core Concept: Reversion of Transformed Phenotype

The transformation of cells by the v-Src oncogene leads to characteristic morphological changes, including a rounded cell shape, loss of actin stress fibers, and anchorage-independent growth. This compound, a potent inhibitor of protein synthesis, has been demonstrated to reverse these changes, causing the cells to revert to a flattened, non-transformed phenotype with well-organized actin stress fibers. This phenomenon provides a valuable model for studying the signaling pathways that maintain the transformed state and for identifying potential therapeutic agents that can induce cancer cell redifferentiation.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

This compound's primary molecular target is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging isoleucine to its cognate tRNA during protein synthesis.[1][2][3] By inhibiting IleRS, this compound effectively halts protein synthesis in eukaryotic cells.[1][3] This non-specific inhibition of protein synthesis is the initiating event that leads to the downstream effects on cell morphology and cytoskeletal organization. The effects of Reveromycin A, C, and D on eukaryotic cells are reported to be closely similar.

Data Presentation: Biological Activities of Reveromycin A Derivatives

CompoundMorphological Reversion of srcts-NRK cellsInhibition of Isoleucyl-tRNA Synthetase (IC50)Inhibition of in vitro Protein Synthesis (IC50)
Reveromycin AActiveData not specifiedData not specified
Derivative 1 (C5-hydroxyl modified)InactiveInactiveInactive
Derivative 2 (C24-carboxyl modified)InactiveInactiveInactive

Note: Specific IC50 values for the morphological reversion assay were not provided in the available literature. The table indicates the qualitative activity.

Signaling Pathway to Morphological Reversion

The inhibition of protein synthesis by this compound triggers a cascade of events that ultimately leads to the reorganization of the actin cytoskeleton and a reversal of the transformed phenotype. While the precise, linear pathway from IleRS inhibition to morphological reversion is a subject of ongoing research, the available evidence points to the involvement of the Rho family of GTPases, key regulators of the actin cytoskeleton.

The v-Src oncogene promotes a transformed morphology through the Ras signaling pathway, which in turn is known to influence the activity of Rho GTPases. It is hypothesized that the inhibition of protein synthesis by this compound disrupts the delicate balance of signaling proteins that maintain the v-Src-induced transformed state. This disruption likely leads to the reactivation of RhoA-mediated signaling pathways, which are essential for the formation of actin stress fibers and the establishment of a flattened, adherent cell morphology.

Diagram: Proposed Signaling Pathway of this compound-Induced Morphological Reversion

ReveromycinD_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibits ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Required for vSrc v-Src Signaling (Maintains Transformation) ProteinSynthesis->vSrc Maintains levels of pro-transformation proteins RhoA RhoA Signaling ProteinSynthesis->RhoA Inhibition allows RhoA reactivation vSrc->RhoA Suppresses Actin Actin Stress Fiber Formation RhoA->Actin Promotes Morphology Reverted (Normal) Phenotype Actin->Morphology Leads to

Caption: Proposed signaling cascade from this compound to morphological reversion.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in assessing the morphological reversion of srcts-NRK cells.

Morphological Reversion Assay

This assay qualitatively and quantitatively assesses the ability of a compound to revert the transformed morphology of srcts-NRK cells.

Materials:

  • srcts-NRK cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (or other test compounds)

  • 96-well microtiter plates

  • Incubator (33°C and 39°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Cell Culture: Culture srcts-NRK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells at 33°C (permissive temperature for v-Src activity) to exhibit the transformed phenotype (rounded morphology). For a negative control (non-transformed phenotype), culture a parallel set of cells at 39°C (non-permissive temperature).

  • Cell Seeding: Trypsinize the cells and seed them into 96-well microtiter plates at a density of 2 x 10^4 cells/well in 200 µL of culture medium.

  • Incubation: Incubate the plates at 33°C for 4 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation with Compound: Incubate the plates for 17-24 hours at 33°C.

  • Microscopic Analysis: Observe the cells under an inverted microscope. The morphological reversion is characterized by a change from a rounded, refractile morphology to a flattened, fibroblast-like morphology.

  • Quantification: To quantify the effect, count the number of cells with a reverted (normal, flat) morphology and the total number of cells in several random fields of view for each concentration. The activity is represented as the percentage of reverted cells in the total cell population.

Diagram: Experimental Workflow for Morphological Reversion Assay

Morphological_Reversion_Workflow start Start culture Culture srcts-NRK cells at 33°C (Transformed) start->culture seed Seed cells into 96-well plate culture->seed attach Incubate for 4h for cell attachment seed->attach treat Add this compound (various concentrations) attach->treat incubate Incubate for 17-24h at 33°C treat->incubate observe Microscopic Observation (Phase Contrast) incubate->observe quantify Quantify % of Reverted Cells observe->quantify end End quantify->end

Caption: Workflow for the srcts-NRK morphological reversion assay.

Actin Cytoskeleton Staining

This protocol is used to visualize the organization of the actin cytoskeleton within the cells.

Materials:

  • srcts-NRK cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed srcts-NRK cells on glass coverslips in a petri dish. Culture and treat with this compound as described in the morphological reversion assay.

  • Fixation: After treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in PBS for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei. In reverted cells, a clear network of actin stress fibers will be visible, whereas in transformed cells, actin will be more diffuse or organized into punctate structures.

Conclusion

This compound serves as a valuable tool for studying the molecular mechanisms that underpin cellular transformation. Its ability to induce a striking morphological reversion in srcts-NRK cells through the inhibition of protein synthesis highlights the dynamic nature of the transformed phenotype and its dependence on the continuous expression of key regulatory proteins. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further investigate the intricate signaling pathways involved and to explore the potential of targeting protein synthesis as a therapeutic strategy in cancer. Further studies are warranted to precisely quantify the dose-dependent effects of this compound and to definitively map the signaling intermediates that link the inhibition of isoleucyl-tRNA synthetase to the reorganization of the actin cytoskeleton.

References

Methodological & Application

Application Notes and Protocols: Isolating Reveromycin D from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin D is a polyketide metabolite produced by Streptomyces sp. SN-593 with potential applications in drug development. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture. The methodology covers fermentation of the bacterial strain, solvent extraction of the culture broth, and purification of the target compound using chromatographic techniques. This protocol is intended to provide a comprehensive guide for researchers to obtain this compound for further biological and pharmacological studies.

Introduction

Reveromycins are a family of structurally related polyketides produced by Streptomyces sp. SN-593. This family includes Reveromycin A, B, C, D, and E, which primarily differ in the nature of their C-18 side chains. This compound, in particular, is of interest for its potential biological activities. The isolation of a specific Reveromycin analogue requires a multi-step process involving microbial fermentation, extraction, and high-resolution chromatographic separation. This protocol outlines a reproducible method for the isolation of this compound.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the literature, Table 1 provides a general overview of the expected outcomes at each stage of the isolation process based on typical secondary metabolite purification from Streptomyces cultures.

Table 1: Expected Yields and Purity at Different Isolation Stages

StageInput MaterialOutput MaterialExpected Yield RangeEstimated Purity of this compound
FermentationStreptomyces sp. SN-593 inoculumCulture BrothVariableLow (mixture of metabolites)
ExtractionCulture Broth SupernatantCrude Ethyl Acetate Extract100 - 500 mg/L1 - 5%
Column ChromatographyCrude Ethyl Acetate ExtractEnriched Reveromycin Fraction50 - 150 mg/L20 - 40%
Preparative HPLCEnriched Reveromycin FractionPurified this compound5 - 20 mg/L>95%

Experimental Protocols

Fermentation of Streptomyces sp. SN-593

This protocol describes the cultivation of Streptomyces sp. SN-593 for the production of this compound.

Materials:

  • Streptomyces sp. SN-593 culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (e.g., SY-B medium)[1]

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a sterile seed culture medium with Streptomyces sp. SN-593 from a stock culture. Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

  • Production Culture: Inoculate the production culture medium with the seed culture (typically a 5% v/v inoculum).

  • Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Production of Reveromycins can be monitored by analytical HPLC-MS.

Extraction of this compound

This protocol details the extraction of the Reveromycin mixture from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Harvesting: After the incubation period, harvest the culture broth and centrifuge at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with equal volumes of ethyl acetate.

  • Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This section describes a two-step chromatographic procedure for the purification of this compound from the crude extract.

3.1. Silica Gel Column Chromatography (Optional Pre-purification)

This step can be used to enrich the Reveromycin fraction and remove highly polar and non-polar impurities.

Materials:

  • Crude ethyl acetate extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Methanol

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, v/v)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing Reveromycins.

  • Pooling and Concentration: Pool the fractions containing the Reveromycin mixture and concentrate using a rotary evaporator.

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

This is the final step to isolate pure this compound from the enriched fraction. The following is a suggested starting method based on analytical separations of Reveromycins.[2] Optimization may be required.

Materials:

  • Enriched Reveromycin fraction

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative reverse-phase HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the enriched Reveromycin fraction in a minimal amount of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.01% TFA). Filter the sample through a 0.45 µm filter.

  • HPLC Separation:

    • Column: Preparative C18 reverse-phase column.

    • Mobile Phase A: Water with 0.01% TFA.

    • Mobile Phase B: Acetonitrile with 0.01% TFA.

    • Gradient: A linear gradient from 10% to 100% Mobile Phase B over 60 minutes.

    • Flow Rate: 10-20 mL/min (depending on column dimensions).

    • Detection: UV detector at 230 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram. The elution order of Reveromycin analogues will depend on their relative hydrophobicity.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to identify the fraction containing pure this compound. The identity of this compound can be confirmed by its mass spectrum.[3]

  • Final Processing: Pool the pure this compound fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain pure this compound as a solid.

Visualizations

Experimental Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculum Streptomyces sp. SN-593 Inoculum Production Production Culture Inoculum->Production Inoculation Harvest Harvest & Centrifugation Production->Harvest Solvent_Extraction Ethyl Acetate Extraction Harvest->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Silica_Column Silica Gel Chromatography (Optional) Concentration->Silica_Column Crude Extract Prep_HPLC Preparative HPLC Silica_Column->Prep_HPLC Purity_Analysis Purity Analysis & Lyophilization Prep_HPLC->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product Pure this compound

Caption: Overall workflow for the isolation of this compound.

Purification Logic

G Crude_Extract Crude Extract Reveromycin A Reveromycin C This compound Reveromycin E Other Metabolites Enriched_Fraction Enriched Fraction Reveromycin A Reveromycin C This compound Reveromycin E Crude_Extract->Enriched_Fraction Silica Gel Chromatography Isolated_Compounds Isolated Compounds Reveromycin A Reveromycin C This compound Reveromycin E Enriched_Fraction->Isolated_Compounds Preparative HPLC Pure_Reveromycin_D Pure this compound Isolated_Compounds->Pure_Reveromycin_D Fraction Selection

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols for Reveromycin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

The following application notes and protocols are therefore based on the well-characterized analogue, Reveromycin A (RM-A) . Given the structural similarity within the Reveromycin family, these protocols can serve as a valuable starting point for researchers investigating Reveromycin D. It is crucial to note that these protocols will likely require optimization for this compound, including determination of optimal concentrations and incubation times.

Introduction to Reveromycin A

Reveromycin A is a polyketide natural product isolated from Streptomyces sp. that exhibits a range of biological activities, including antifungal, anticancer, and anti-osteoporotic effects.[1][2][3] Its primary mechanism of action is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[4][5] This inhibition disrupts protein synthesis, leading to cell cycle arrest and apoptosis, particularly in cells within an acidic microenvironment.

Mechanism of Action

Reveromycin A's unique mode of action is pH-dependent. In acidic environments, such as those found in the resorption lacunae of osteoclasts or the microenvironment of some tumors, the carboxylic acid moieties of Reveromycin A become protonated. This increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, it potently and selectively inhibits isoleucyl-tRNA synthetase, an enzyme crucial for incorporating isoleucine into nascent polypeptide chains during protein synthesis. The resulting halt in protein synthesis triggers a cellular stress response, ultimately leading to apoptosis.

Data Presentation: Efficacy of Reveromycin A

The following table summarizes the reported inhibitory concentrations of Reveromycin A in various cell types. Note that the efficacy is highly dependent on the specific cell line and the pH of the culture medium.

Cell Line/TypeCell TypeParameterValueNotes
Osteoclasts (murine)Primary cellsApoptosis InductionEffective at 10 µM (pH 5.5)Peak apoptosis observed at 4-6 hours.
INA-6Multiple MyelomaCell ViabilityNo significant effect up to 1 µM (pH 7.4)Cytotoxicity is induced at pH 6.4.
RPMI8226Multiple MyelomaCell ViabilityNo significant effect up to 1 µM (pH 7.4)Cytotoxicity is induced at pH 6.4.
Saccharomyces cerevisiaeYeastIC50 (IleRS activity)8 ng/mLDemonstrates potent inhibition of the target enzyme.

Signaling Pathway

The inhibition of isoleucyl-tRNA synthetase by Reveromycin A leads to the induction of apoptosis through the activation of caspase cascades.

ReveromycinA_Pathway ReveromycinA Reveromycin A CellMembrane Cell Membrane ReveromycinA->CellMembrane Crosses membrane AcidicEnv Acidic Microenvironment (e.g., Tumor, Osteoclast Lacunae) AcidicEnv->ReveromycinA Enhances uptake IleRS Isoleucyl-tRNA Synthetase (IleRS) CellMembrane->IleRS Inhibits ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Blocks Apoptosis Apoptosis ProteinSynthesis->Apoptosis Leads to CaspaseCascade Caspase Cascade Activation Apoptosis->CaspaseCascade Mediated by

Mechanism of Reveromycin A-induced apoptosis.

Experimental Protocols

Preparation of Reveromycin Stock Solution

Note: The solubility and stability of this compound may differ from Reveromycin A. It is recommended to perform small-scale solubility tests in various solvents (e.g., DMSO, ethanol).

  • Reconstitution: Prepare a stock solution of Reveromycin A by dissolving it in sterile DMSO to a concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

General Cell Culture Treatment Workflow

General_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed cells in appropriate culture vessel StockPrep Prepare working solution of Reveromycin from stock in pre-warmed medium Treatment Treat cells with various concentrations of Reveromycin StockPrep->Treatment Incubation Incubate for desired time period (e.g., 2, 6, 24, 48 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis WesternBlot Western Blotting (e.g., for caspases) Incubation->WesternBlot

General experimental workflow for Reveromycin studies.
Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of Reveromycin. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition: Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Reveromycin concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Reveromycin for the determined optimal time.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using trypsin-EDTA, and collect both the detached and floating cells.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Caspase Activation

This protocol can be used to detect the cleavage of caspases, a hallmark of apoptosis.

  • Protein Extraction: After treatment with Reveromycin, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a caspase (e.g., cleaved caspase-3, -8, or -9) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Conclusion

While specific data for this compound is limited, the provided application notes and protocols for Reveromycin A offer a robust framework for initiating research into this compound. Researchers should proceed with the understanding that optimization of these protocols for this compound will be a critical first step. Careful determination of its solubility, stability, and effective concentration range in various cell lines will be essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Reveromycin A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the application of Reveromycin D in cancer cell line studies. The following application notes and protocols are based on the available research for the closely related compound, Reveromycin A , and are provided as a comprehensive guide for researchers interested in the anti-cancer properties of the Reveromycin family of compounds.

Introduction

Reveromycin A is a polyketide natural product isolated from Streptomyces sp. that has demonstrated significant anti-tumor and pro-apoptotic activities. Its mechanism of action is notably dependent on the acidic tumor microenvironment, making it a compound of interest for targeted cancer therapy. Reveromycin A selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), leading to the suppression of protein synthesis and subsequent induction of apoptosis.[1] This document provides a summary of its effects on various cancer cell lines, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Data Presentation: Efficacy of Reveromycin A on Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of Reveromycin A are particularly enhanced in acidic environments, a characteristic feature of many solid tumors.

Table 1: Effect of Reveromycin A on Multiple Myeloma (MM) Cell Viability under Acidic Conditions

Cell LineTreatment ConditionConcentration (µM)Incubation Time (h)Effect on Viability
INA-6pH 6.4 with Lactic Acid1.024Significant cell death induced
RPMI8226pH 6.4 with Lactic Acid1.024Significant cell death induced
INA-6+ 5 mM Metformin0.124Induced cell death

Data summarized from a study on multiple myeloma cell lines where an acidic pH or enhanced lactate production was necessary to observe the cytotoxic effects of Reveromycin A.[1]

Table 2: Induction of Apoptosis by Reveromycin A in Multiple Myeloma (MM) Cell Lines

Cell LineTreatment ConditionConcentration (µM)Incubation Time (h)Apoptosis Induction
INA-6pH 6.4124Apoptosis observed via Annexin V/PI staining
RPMI8226pH 6.4124Apoptosis observed via Annexin V/PI staining

This table highlights the conditions under which Reveromycin A induces apoptosis in MM cells, as confirmed by flow cytometry.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Reveromycin A's effects on cancer cell lines.

1. Cell Viability Assay (WST-8 Assay)

This protocol is adapted from the methods used to assess the viability of multiple myeloma cell lines treated with Reveromycin A.[1]

  • Materials:

    • Cancer cell lines (e.g., INA-6, RPMI8226)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Reveromycin A (stock solution in DMSO)

    • Lactic acid or HCl to adjust media pH

    • Metformin (optional, to enhance lactate production)

    • 96-well cell culture plates

    • WST-8 assay kit (e.g., CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cancer cells into a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

    • Prepare serial dilutions of Reveromycin A in culture medium with the pH adjusted to the desired acidic level (e.g., pH 6.4 with lactic acid). A vehicle control (DMSO) should be prepared in parallel.

    • If investigating the effect of enhanced lactate production, supplement the medium with metformin (e.g., 5 mM).

    • Remove the old medium from the wells and add 100 µL of the prepared Reveromycin A dilutions or control medium.

    • Incubate the plate for the desired duration (e.g., 24 hours).

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol describes the detection of apoptosis using flow cytometry.[1]

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Reveromycin A

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Culture cells in 6-well plates and treat with Reveromycin A (e.g., 1 µM at pH 6.4) for 24 hours.

    • Harvest the cells by centrifugation and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer provided in the apoptosis detection kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

3. Western Blotting for Apoptosis-Related Proteins

This protocol is for the detection of changes in protein expression levels following treatment with Reveromycin A.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-9, anti-Sp1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualizations

Signaling Pathway of Reveromycin A in Cancer Cells

ReveromycinA_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_cell Cancer Cell ReveromycinA_nonpolar Reveromycin A (Non-polar) ReveromycinA_intracellular Reveromycin A ReveromycinA_nonpolar->ReveromycinA_intracellular Cell Membrane Permeation IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinA_intracellular->IleRS Protein_Synthesis Protein Synthesis ReveromycinA_intracellular->Protein_Synthesis Inhibits Sp1 Sp1 Protein (Pro-survival) ReveromycinA_intracellular->Sp1 Reduces Levels Caspase9 Caspase-9 ReveromycinA_intracellular->Caspase9 Activates Caspase8 Caspase-8 ReveromycinA_intracellular->Caspase8 Activates IleRS->Protein_Synthesis Protein_Synthesis->Sp1 Suppresses Degradation Apoptosis Apoptosis Protein_Synthesis->Apoptosis Sp1->Apoptosis Caspase9->Apoptosis Caspase8->Apoptosis Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with Reveromycin A (Varying pH, Conc.) culture->treatment viability Cell Viability Assay (e.g., WST-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Caspases, Sp1) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for Reveromycin D as an In Vitro Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin D is a polyketide natural product that has demonstrated promising antifungal activity. These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, quantitative data on its antifungal efficacy, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect through the specific inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] IleRS is a crucial enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a vital step in protein synthesis. By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential component for protein translation. This inhibition of protein synthesis ultimately results in the cessation of fungal growth and cell death.[1][2]

The inhibition of IleRS and the subsequent amino acid starvation trigger a conserved signaling cascade in fungi known as the General Amino Acid Control (GAAC) pathway, mediated by the Gcn2 kinase and the Gcn4 transcription factor.[3] Activation of the Gcn2-Gcn4 pathway leads to the transcriptional regulation of genes involved in amino acid biosynthesis, autophagy, and stress responses.

Data Presentation

Antifungal Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesMIC (µg/mL)MIC (µM)pHReference
Candida albicans1.8833.0

Note: Data for this compound is limited. The provided data is for the closely related compound Reveromycin A, which shares the same core structure and mechanism of action.

Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cell lines, providing an indication of its potential toxicity to mammalian cells.

Cell LineCell TypeIC50 (µM)Reference
Data Not Available---

Note: Specific IC50 values for this compound against human cell lines were not available in the searched literature. It is crucial to determine the IC50 for this compound in the specific cell lines and conditions being investigated.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound

  • Fungal isolate(s) of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a series of twofold serial dilutions ranging from, for example, 64 µg/mL to 0.0625 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Assay Setup:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often a prominent decrease in turbidity (≥50% inhibition). For molds, it is often complete inhibition of growth.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on human cell lines.

Materials:

  • This compound

  • Human cell line of interest (e.g., HeLa, HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include untreated control wells and solvent control wells (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

ReveromycinD_Mechanism ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibits ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Required for Gcn2 Gcn2 Kinase IleRS->Gcn2 Inhibition leads to uncharged tRNA, activating FungalGrowth Fungal Growth Inhibition ProteinSynthesis->FungalGrowth eIF2a eIF2α Gcn2->eIF2a Phosphorylates Gcn4 Gcn4 Transcription Factor eIF2a->Gcn4 Phosphorylation increases translation of TargetGenes Target Gene Expression (Amino Acid Biosynthesis, Autophagy, Stress Response) Gcn4->TargetGenes Activates TargetGenes->FungalGrowth

Mechanism of action of this compound.

Antifungal_Susceptibility_Workflow start Start prep_drug Prepare this compound Serial Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum start->prep_inoculum setup_plate Dispense Drug and Inoculum into 96-well Plate prep_drug->setup_plate prep_inoculum->setup_plate incubate Incubate at 35°C for 24-48h setup_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Workflow for antifungal susceptibility testing.

References

Methods for Assessing Reveromycin D Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin D is a polyketide antibiotic belonging to the reveromycin family, which are known for their diverse biological activities. While specific data for this compound is limited, its close analog, Reveromycin A, is a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3][4]. This inhibition of protein synthesis is a key mechanism that leads to cytotoxicity and the induction of apoptosis. Accurate assessment of this compound's cytotoxic effects is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive overview of the methods and detailed protocols for evaluating the cytotoxicity of this compound in various cell lines.

Mechanism of Action

Based on studies of Reveromycin A, the primary mechanism of action for Reveromycins is the inhibition of protein synthesis through the targeting of isoleucyl-tRNA synthetase[1]. This leads to a cascade of cellular events, including cell cycle arrest and ultimately, apoptosis. Research on Reveromycin A has indicated the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table summarizes the known inhibitory concentrations of the closely related Reveromycin A against its molecular target and its effects on specific cell types. This data can serve as a valuable reference for designing dose-response studies for this compound.

CompoundTarget/Cell LineAssayIC50 / ConcentrationReference
Reveromycin AYeast Isoleucyl-tRNA SynthetaseEnzyme Inhibition Assay~2-10 nM
Reveromycin AHuman Isoleucyl-tRNA SynthetaseEnzyme Inhibition Assay~2-10 nM
Reveromycin AOsteoclastsApoptosis Induction10 µM
Reveromycin ASaccharomyces cerevisiaeEnzyme Inhibition Assay8 ng/mL

Note: The IC50 values can vary depending on the cell line, assay conditions, and exposure time. It is essential to determine the IC50 for this compound in the specific experimental system being used.

Experimental Protocols

Herein, we provide detailed protocols for key assays to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Target cells (e.g., cancer cell lines)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cells

  • 96-well plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assays

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Materials:

  • This compound

  • Target cells

  • 96-well plates

  • Caspase activity assay kit (e.g., for caspase-3, -8, or -9)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the cells for the desired time period.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.

  • Caspase Reaction: Add the caspase substrate conjugated to a colorimetric or fluorometric reporter to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase activity and compare it to the untreated control.

This assay assesses the integrity of the mitochondrial membrane, which is often compromised during the early stages of apoptosis.

Materials:

  • This compound

  • Target cells

  • Fluorescent dye sensitive to ΔΨm (e.g., JC-1, TMRM, or TMRE)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.

  • Dye Staining: After treatment, incubate the cells with the fluorescent dye according to the manufacturer's instructions.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity. A decrease in fluorescence indicates mitochondrial membrane depolarization.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will exhibit green fluorescence (J-monomers).

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria.

Visualizations

Signaling Pathway of Reveromycin-Induced Apoptosis

Reveromycin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibition ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Bax_Bak Bax/Bak Activation ProteinSynthesis->Bax_Bak Leads to Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Caspase9 Caspase-9 (Initiator) Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis CytoC Cytochrome c Release Mito->CytoC CytoC->Caspase9 Activation

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase Assay (Apoptosis) incubate->caspase mmp ΔΨm Assay (Mitochondrial Health) incubate->mmp readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout caspase->readout mmp->readout ic50 Calculate IC50 readout->ic50 pathway Pathway Analysis readout->pathway

Caption: General workflow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for In Vivo Rodent Models: Evaluating Reveromycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin D belongs to a class of polyketide antibiotics isolated from the genus Streptomyces. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in rodent models, targeting its potential therapeutic effects in osteoporosis and cancer. These guidelines are designed to assist researchers in designing and executing robust preclinical studies.

Important Note on Reveromycin A vs. This compound: The vast majority of published in vivo research has been conducted on Reveromycin A. This compound is a closely related analog, and while the fundamental mechanism of action is expected to be similar, their potencies and pharmacokinetic profiles may differ. The following protocols are based on the available data for Reveromycin A and should be considered a strong starting point for studies with this compound. Researchers should perform dose-response studies to determine the optimal dosage for this compound.

Mechanism of Action

Reveromycin A and its analogs selectively inhibit eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3]. This enzyme is crucial for protein synthesis. By blocking the activity of IleRS, Reveromycin induces a halt in protein production, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death)[4]. A key feature of Reveromycin A is its enhanced activity in acidic microenvironments. The molecule's carboxylic acid groups become less polar in acidic conditions, increasing its permeability across cell membranes. This property allows it to preferentially target cells that create acidic microenvironments, such as bone-resorbing osteoclasts and some tumor cells[5].

Signaling Pathway of Reveromycin-Induced Apoptosis

The inhibition of isoleucyl-tRNA synthetase by Reveromycin triggers a cascade of events culminating in apoptosis. This process involves the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of initiator caspases such as caspase-9 and caspase-8, respectively, which then converge to activate executioner caspases like caspase-3.

Reveromycin_Apoptosis_Pathway cluster_extracellular Extracellular/Acidic Microenvironment cluster_cytoplasm Cytoplasm Reveromycin_ext This compound/A Reveromycin_int This compound/A (Intracellular) Reveromycin_ext->Reveromycin_int Increased Permeability (Acidic pH) IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_int->IleRS Inhibition Protein_Synth Protein Synthesis Inhibition IleRS->Protein_Synth Required for Apoptotic_Signal Pro-Apoptotic Signaling Protein_Synth->Apoptotic_Signal Leads to Casp9 Caspase-9 Activation (Intrinsic Pathway) Apoptotic_Signal->Casp9 Casp8 Caspase-8 Activation (Extrinsic Pathway) Apoptotic_Signal->Casp8 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Reveromycin Apoptosis Signaling Pathway

Pharmacokinetics and Toxicology

Protocol: Acute Toxicity (LD50 Estimation) Study Design

This protocol outlines a general procedure for estimating the acute toxicity of Reveromycin in rodents.

ParameterSpecification
Animal Species Mice (e.g., C57BL/6 or BALB/c) or Rats (e.g., Sprague-Dawley)
Age/Weight 6-8 weeks old, 20-25g (mice) or 150-200g (rats)
Grouping 5 animals per dose group, plus a vehicle control group
Route of Administration Intraperitoneal (IP) or Subcutaneous (SC)
Dose Levels A range of doses, logarithmically spaced (e.g., 10, 50, 100, 500, 1000 mg/kg)
Observation Period 14 days
Parameters Monitored Mortality, clinical signs of toxicity (e.g., changes in behavior, posture, breathing), body weight changes
Endpoint Calculation of LD50 using a recognized statistical method (e.g., Probit analysis)

In Vivo Experimental Models

Osteoporosis Rodent Model

This model is designed to evaluate the efficacy of Reveromycin in preventing bone loss, a key feature of osteoporosis. An ovariectomy (OVX) induced bone loss model in mice is a standard and well-characterized approach.

Osteoporosis_Workflow start Select Female Mice (8 weeks old) surgery Sham Operation or Ovariectomy (OVX) start->surgery acclimatization Post-operative Recovery (1 Day) surgery->acclimatization treatment Treatment Initiation (Vehicle or Reveromycin) acclimatization->treatment duration Treatment Period (4 weeks) treatment->duration endpoint Endpoint Analysis: - Micro-CT of Femur - Histology - Serum Biomarkers duration->endpoint end Data Analysis endpoint->end

Osteoporosis Model Experimental Workflow
  • Animal Model: 8-week-old female ddY or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Perform either a sham operation (laparotomy without ovary removal) or bilateral ovariectomy.

    • Provide post-operative analgesia as per institutional guidelines.

  • Treatment Groups:

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + Reveromycin (low dose)

    • OVX + Reveromycin (high dose)

  • Drug Administration:

    • Compound: Reveromycin A sodium salt (or this compound).

    • Vehicle: Saline or 20% DMSO in polyethylene glycol-300.

    • Dose: 0.4 to 4 mg/kg body weight.

    • Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.) injection.

    • Frequency: Twice daily.

    • Duration: 4 weeks, starting one day post-surgery.

  • Endpoint Analysis:

    • Micro-Computed Tomography (Micro-CT):

      • After sacrifice, dissect femurs and fix in 10% neutral buffered formalin.

      • Scan the distal femur using a high-resolution micro-CT system.

      • Set scan parameters appropriately for rodent bone (e.g., 50 kVp, 200 µA, 10 µm voxel size).

      • Analyze trabecular bone in the distal femoral metaphysis to quantify parameters such as Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

    • Histology:

      • Decalcify femurs, embed in paraffin, and section.

      • Perform Villanueva-Goldner staining to visualize bone and cellular components.

    • Serum Biomarkers:

      • Collect blood at sacrifice and measure markers of bone turnover, such as tartrate-resistant acid phosphatase 5b (TRAP-5b, a marker of bone resorption) and procollagen type I N-terminal propeptide (P1NP, a marker of bone formation).

Treatment GroupRouteDose (mg/kg)FrequencyDurationKey Outcome (vs. OVX+Vehicle)
Reveromycin As.c.0.4Twice Daily4 weeksSignificant prevention of trabecular bone loss
Reveromycin As.c.1.0Twice Daily4 weeksDose-dependent increase in bone density
Reveromycin As.c.4.0Twice Daily4 weeksMarked protection of cancellous bone structure
Reveromycin Ai.p.1.0Twice Daily14 daysNormalization of bone metabolism in OPG-/- mice
Cancer Rodent Model (Multiple Myeloma Xenograft)

This protocol describes a human multiple myeloma xenograft model in immunodeficient mice to assess the anti-tumor activity of Reveromycin.

Cancer_Workflow start Prepare SCID Mice implant Implant Rabbit Femur (Subcutaneously) start->implant healing Allow Healing (4 weeks) implant->healing inoculation Inoculate Human MM Cells (e.g., INA6) into Femur healing->inoculation tumor_growth Monitor Tumor Growth (4 weeks) inoculation->tumor_growth treatment Randomize and Start Treatment (Vehicle or Reveromycin) tumor_growth->treatment duration Treatment Period (18 days) treatment->duration endpoint Endpoint Analysis: - Micro-CT/X-ray - Serum Biomarkers - Histology duration->endpoint end Data Analysis endpoint->end

Multiple Myeloma Xenograft Workflow
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Model Establishment:

    • Surgically implant rabbit femurs subcutaneously in SCID mice (SCID-rab model). This provides a human-like bone microenvironment for the myeloma cells.

    • Allow a 4-week recovery and engraftment period.

    • Inoculate human multiple myeloma cells (e.g., INA6 cell line) directly into the bone marrow cavity of the implanted rabbit femur.

    • Allow 4 weeks for tumor establishment, which can be monitored by measuring human soluble IL-6 receptor in mouse serum.

  • Treatment Groups:

    • Vehicle Control

    • Reveromycin

  • Drug Administration:

    • Compound: Reveromycin A (or this compound).

    • Vehicle: Saline.

    • Dose: 4 mg/kg body weight.

    • Route: Intraperitoneal (i.p.) injection.

    • Frequency: Twice daily.

    • Duration: 18 days.

  • Endpoint Analysis:

    • Imaging:

      • Perform soft X-ray and micro-CT imaging of the implanted femurs before and after the treatment period to assess osteolytic lesions.

    • Tumor Burden:

      • Measure levels of human soluble IL-6 receptor (sIL-6R) in mouse serum as a surrogate marker for tumor burden.

    • Histology:

      • After sacrifice, fix the implanted femur, decalcify, and perform histological analysis (e.g., H&E staining, TRAP staining) to assess tumor infiltration and osteoclast numbers.

    • Tumor Volume Measurement (for subcutaneous models):

      • If using a standard subcutaneous xenograft model (injecting tumor cells s.c. into the flank), measure tumor dimensions 2-3 times per week with digital calipers.

      • Calculate tumor volume using the modified ellipsoid formula: Volume = (length x width²) / 2.

Treatment GroupAnimal ModelCell LineRouteDose (mg/kg)FrequencyDurationKey Outcome
Reveromycin ASCID-rabINA6 (MM)i.p.4.0Twice Daily18 daysReduced osteolytic lesions and serum sIL-6R levels
Reveromycin ANude MiceOvarian Carcinomai.p.Not SpecifiedNot SpecifiedNot SpecifiedInhibition of tumor growth

Conclusion

The provided protocols for osteoporosis and multiple myeloma models offer a robust framework for the in vivo evaluation of this compound. Due to the extensive data available for Reveromycin A, it serves as an excellent surrogate for initial experimental design. Key considerations for successful studies include careful dose-finding and toxicity assessments, adherence to rigorous surgical and animal handling procedures, and the use of quantitative, high-resolution endpoint analyses such as micro-CT. These guidelines, coupled with the provided diagrams and data summaries, should empower researchers to conduct meaningful and reproducible preclinical studies to explore the therapeutic potential of this compound.

References

Application Notes and Protocols for the Purification of Reveromycin D using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin D is a polyketide natural product belonging to the reveromycin family, which are known for their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic properties. As a minor component of the reveromycin complex, obtaining high-purity this compound is crucial for detailed biological evaluation and further drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such complex natural products, offering high resolution and reproducibility.

These application notes provide a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology is based on established principles for the purification of polyketides and related natural products, adapted to the specific physicochemical properties of the reveromycin family.

Physicochemical Properties of Reveromycins

Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy. While specific data for this compound is limited, information from its close analogue, Reveromycin A, provides valuable insights:

  • Structure: Reveromycins are characterized by a spiroketal core and carboxylic acid moieties, making them acidic compounds.

  • Solubility: Generally, such polyketides exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and acetonitrile, and limited solubility in water.

  • Stability: Reveromycin A has been noted to be sensitive to acidic conditions, which can cause isomerization of the spiroketal core. Therefore, maintaining a neutral or slightly acidic pH during purification is recommended to preserve the integrity of the molecule.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the analytical and preparative HPLC purification of this compound.

Materials and Reagents
  • Crude or partially purified this compound extract

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Syringe filters (0.22 µm, PTFE or nylon)

Equipment
  • Analytical HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Preparative HPLC system with a fraction collector

  • Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Vortex mixer

  • Sonicator

  • pH meter

  • Rotary evaporator or lyophilizer

Sample Preparation
  • Accurately weigh the crude or partially purified this compound extract.

  • Dissolve the extract in a minimal amount of DMSO to create a concentrated stock solution.

  • For analytical HPLC, dilute a small aliquot of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • For preparative HPLC, dilute the stock solution with the initial mobile phase to a concentration that prevents precipitation upon injection. The optimal concentration should be determined from solubility tests.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Analytical HPLC Method Development

The initial method development is performed on an analytical scale to optimize the separation conditions before scaling up to preparative HPLC.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 235 nm and 275 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column is chosen for its hydrophobicity, which is well-suited for retaining and separating polyketides like this compound.

  • Mobile Phase: A water/acetonitrile gradient is a common and effective mobile phase for reversed-phase chromatography. The addition of 0.1% formic acid helps to improve peak shape by ensuring the carboxylic acid moieties of this compound are protonated. This slightly acidic condition is a compromise to maintain stability while achieving good chromatography.

  • Gradient: A broad gradient is used initially to determine the approximate elution time of this compound and to separate it from other components in the crude extract.

  • Detection: Based on the typical UV absorbance of polyketides, monitoring at 235 nm and 275 nm is recommended to ensure the detection of this compound and potential impurities. A photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength.

Preparative HPLC Protocol

Once the analytical method is optimized and the retention time of this compound is known, the method can be scaled up for preparative purification.

Table 2: Preparative HPLC Parameters

ParameterCondition
Column C18 Reversed-Phase (21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical run (e.g., 50-80% B over 40 min)
Flow Rate 20 mL/min (scaled from analytical)
Column Temperature 25 °C
Detection UV at the determined optimal wavelength (e.g., 235 nm)
Injection Volume 1-5 mL (depending on sample concentration and column capacity)

Scaling Up Considerations:

  • Flow Rate: The flow rate is scaled up proportionally to the cross-sectional area of the preparative column compared to the analytical column.

  • Gradient: The gradient duration is typically increased to maintain resolution on the larger column. The gradient profile should be adjusted to focus on the elution of this compound.

  • Sample Loading: The amount of sample that can be loaded onto the preparative column depends on the column dimensions and the resolution between this compound and its closest eluting impurities. It is recommended to perform a loading study to determine the maximum sample load without compromising purity.

Post-Purification Processing
  • Collect the fractions containing the purified this compound based on the chromatogram from the preparative HPLC run.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.

  • Assess the purity of the final product by analytical HPLC using the method developed previously.

Data Presentation

The following tables summarize the expected data from the analytical and preparative HPLC purification of this compound.

Table 3: Analytical HPLC Data Summary

CompoundRetention Time (min)Peak Area (%)Purity (%)
Impurity 112.515-
This compound18.2 75 -
Impurity 221.010-

Table 4: Preparative HPLC Purification Summary

ParameterValue
Crude Sample Loaded 100 mg
Purified this compound Yield 65 mg
Purity (by analytical HPLC) >98%
Recovery 87%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude this compound Extract dissolve Dissolve in DMSO start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.22 µm) dilute->filter analytical Analytical HPLC (Method Development) filter->analytical preparative Preparative HPLC (Scale-up) analytical->preparative collect Fraction Collection preparative->collect evaporate Solvent Evaporation collect->evaporate lyophilize Lyophilization evaporate->lyophilize purity Purity Analysis lyophilize->purity end end purity->end Pure this compound

Figure 1. Experimental workflow for this compound purification.
Logical Relationship in Method Development

This diagram shows the logical progression from analytical method development to preparative scale purification.

method_development analytical Analytical Scale (Small Column) optimization Optimization - Gradient - Flow Rate - Wavelength analytical->optimization Iterative Process scale_up Scale-Up Calculation - Flow Rate - Gradient Time - Sample Load optimization->scale_up preparative Preparative Scale (Large Column) scale_up->preparative pure_product Purified This compound preparative->pure_product

Figure 2. Logic of scaling up the HPLC method.

Conclusion

The protocol described in these application notes provides a robust framework for the successful purification of this compound from complex mixtures. By starting with analytical scale method development and systematically scaling up to a preparative method, researchers can obtain high-purity this compound suitable for detailed biological and pharmacological studies. Careful attention to sample preparation, mobile phase composition, and gradient optimization are key to achieving high recovery and purity. The provided workflows and logical diagrams serve as a guide for implementing this purification strategy in a laboratory setting.

Application Notes and Protocols for Mass Spectrometry Analysis of Reveromycin D and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin D is a member of the reveromycin family of polyketide antibiotics produced by certain species of Streptomyces. These compounds have garnered significant interest due to their diverse biological activities, including antifungal, anti-inflammatory, and anti-cancer properties. Understanding the metabolism and pharmacokinetics of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the sensitive and specific quantification of this compound and the identification of its metabolites in complex biological matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, data presentation, and a discussion of its potential mechanism of action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from an LC-MS/MS analysis of this compound and its putative metabolites in a biological matrix (e.g., plasma or cell lysate) after a 24-hour incubation period. This data is representative of what a typical quantitative analysis would yield.

Table 1: LC-MS/MS Parameters for this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound615.35453.25258.2
Metabolite M1 (Hydroxylated)631.35469.25287.5
Metabolite M2 (Glucuronidated)791.40615.35226.8
Internal Standard (IS)629.40467.30258.3

Table 2: Hypothetical Quantitative Analysis of this compound and its Metabolites

AnalyteConcentration (ng/mL) in Control SampleConcentration (ng/mL) in Treated Sample (Mean ± SD, n=3)Fold Change
This compound< LOQ152.4 ± 12.1-
Metabolite M1 (Hydroxylated)< LOQ28.7 ± 3.5-
Metabolite M2 (Glucuronidated)< LOQ15.2 ± 2.1-
LOQ: Limit of Quantitation

Experimental Protocols

The following protocols are generalized methods for the extraction and LC-MS/MS analysis of this compound and its metabolites from biological samples. These should be optimized for specific experimental conditions.

Protocol 1: Sample Preparation and Extraction

This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from plasma or cell culture media.

Materials:

  • Biological sample (plasma, cell lysate, etc.)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen biological samples on ice.

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each sample.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan with data-dependent MS/MS for metabolite identification.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Reveromycin A, a close analog of this compound, has been shown to affect the PI3K/Akt signaling pathway, which is a critical pathway for cell survival, proliferation, and metabolism. It is hypothesized that this compound may exert its biological effects through a similar mechanism.

ReveromycinD_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation ReveromycinD This compound ReveromycinD->PI3K inhibits?

Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry-based analysis of this compound and its metabolites.

ReveromycinD_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Lysate, etc.) Spike Spike Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Quant Quantification of This compound MS->Quant MetaboliteID Metabolite Identification MS->MetaboliteID Report Data Reporting Quant->Report MetaboliteID->Report

Caption: General workflow for this compound analysis by LC-MS/MS.

Unveiling the Molecular Architecture of Reveromycin D: An NMR-Based Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to the structural elucidation of Reveromycin D, a polyketide natural product, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in the fields of natural product chemistry, drug discovery, and medicinal chemistry in the comprehensive characterization of this and structurally related compounds.

Introduction

This compound is a member of the reveromycin family of polyketides, which are known for their diverse and potent biological activities. A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and developing it as a potential therapeutic agent. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the complex stereochemistry and constitution of such natural products in solution. This document outlines the key one-dimensional (1D) and two-dimensional (2D) NMR experiments and provides the foundational protocols for acquiring and interpreting the spectral data of this compound.

Data Presentation: NMR Spectroscopic Data for this compound

The structural assignment of this compound is based on the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound recorded in methanol-d₄. This data is critical for the verification of the compound's identity and for further structural analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound in Methanol-d₄. [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
2----
3----
4----
4-Me----
5----
6----
7----
8----
8-Me----
9----
10----
11----
12----
12-Me----
13----
14----
15----
16----
17----
18----
19----
20----
21----
22----
22-Me----
23----
24----
25----
26----
27----
28----
1'----
2'----
3'----
4'----

Note: The complete and detailed NMR data, including specific chemical shifts and coupling constants, can be found in the supplementary information of the cited literature.[1]

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterated methanol (Methanol-d₄, CD₃OD)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 10-20 mg for ¹³C NMR experiments.

  • Dissolve the sample in approximately 0.6 mL of methanol-d₄ in a clean, dry vial.

  • Gently vortex the vial to ensure complete dissolution of the sample.

  • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.

  • The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following NMR experiments are essential for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

  • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Typical Acquisition Parameters (on a 500 MHz Spectrometer):

  • ¹H NMR: Spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.

  • ¹³C NMR: Spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

  • COSY: 2048 x 256 data points, 8 scans per increment.

  • HSQC: 2048 x 256 data points, 16 scans per increment.

  • HMBC: 2048 x 256 data points, 32 scans per increment, optimized for a long-range coupling of 8 Hz.

  • NOESY: 2048 x 256 data points, 16 scans per increment, with a mixing time of 500-800 ms.

Data Processing and Analysis
  • Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decays (FIDs) before Fourier transformation to improve the signal-to-noise ratio and resolution.

  • Phase and baseline correct all spectra.

  • Calibrate the chemical shifts using the residual solvent peak of methanol-d₄ (δH 3.31 ppm, δC 49.0 ppm).

  • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the coupling patterns in the ¹H NMR spectrum to deduce proton connectivities.

  • Systematically analyze the 2D NMR spectra (COSY, HSQC, HMBC) to build up the molecular fragments and connect them to establish the planar structure of this compound.

  • Analyze the NOESY/ROESY spectrum to determine the relative stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key relationships in its biosynthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Methanol-d4 Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (1H, 13C, DEPT) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Determination Planar Structure Determination Assignment->Structure_Determination Stereochemistry Relative Stereochemistry (NOESY/ROESY) Structure_Determination->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

biosynthesis_pathway cluster_main_chain Polyketide Chain Assembly cluster_modification Post-PKS Modifications Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Cyclization Cyclization & Spiroketal Formation PKS->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Other_Mods Other Modifications Hydroxylation->Other_Mods ReveromycinD This compound Other_Mods->ReveromycinD

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Reveromycin D Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the fermentation of Reveromycin D is limited in publicly available literature. This guide is developed based on extensive research into the production of the closely related Reveromycins A and B by Streptomyces species, particularly S. yanglinensis and S. reveromyceticus. The provided protocols and troubleshooting advice are intended as a strong starting point for the optimization of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fermentation medium for this compound production?

A1: While a specific medium for this compound is not defined in the literature, a good starting point is the optimized medium used for Reveromycin A and B production by Streptomyces yanglinensis 3-10. This medium consists of soluble starch (3%), peptone (0.75%), yeast extract (0.025%), soybean meal (1%), K₂HPO₄·3H₂O (0.5 g/L), KH₂PO₄ (0.7 g/L), MgSO₄·7H₂O (0.4 g/L), MnSO₄·H₂O (0.02 g/L), and ZnSO₄·7H₂O (0.01 g/L)[1][2]. It is crucial to optimize the carbon and nitrogen sources for your specific Streptomyces strain.

Q2: What are the optimal physical parameters for this compound fermentation?

A2: Based on studies on Reveromycin A and B, the following parameters are recommended as a starting point for optimization[1][2][3]:

  • pH: An initial pH of 6.5 is optimal for the production of antifungal substances by S. yanglinensis.

  • Temperature: The ideal temperature for fermentation is 28°C.

  • Agitation: An agitation speed of 200 rpm has been shown to result in the highest yield of Reveromycin A and B.

  • Aeration: An aeration rate of 0.75 vvm (volume of air per volume of medium per minute) is recommended.

  • Dissolved Oxygen (DO): Maintaining a DO concentration above 20% saturation is critical for high growth rate and antifungal activity.

Q3: How long should the fermentation be carried out?

A3: The optimal incubation time for Reveromycin A and B production is between 72 and 96 hours, with the best results often observed at 72 hours. Antifungal activity has been shown to decline after 96 hours of fermentation.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C₃₇H₅₄O₁₁ and its molecular weight is 674.8 g/mol .

Troubleshooting Guide

Issue 1: Low or No this compound Yield

  • Possible Cause: Suboptimal Medium Composition.

    • Troubleshooting Steps:

      • Optimize Carbon and Nitrogen Sources: Systematically evaluate different carbon (e.g., starch, glucose) and nitrogen sources (e.g., peptone, soybean meal, yeast extract) and their concentrations. Starch at 3% has been found to be more efficient than glucose for Reveromycin A and B production.

      • Check Phosphate and Iron Concentrations: High phosphate concentrations can suppress the production of secondary metabolites in Streptomyces. Ensure the phosphate level in your medium is not inhibitory. Iron concentration can also be a critical regulatory factor for secondary metabolite production.

  • Possible Cause: Inappropriate Physical Fermentation Parameters.

    • Troubleshooting Steps:

      • Verify and Optimize pH: Monitor the pH throughout the fermentation process. The optimal pH for antibiotic production in Streptomyces is often close to neutral, with 6.5 being a good starting point.

      • Optimize Agitation and Aeration: Insufficient agitation and aeration can lead to poor oxygen transfer and nutrient distribution. Conversely, excessive agitation can cause shear stress, damaging the mycelia. Perform experiments to determine the optimal agitation speed and aeration rate for your specific bioreactor and strain.

      • Monitor Dissolved Oxygen: Ensure the DO level is maintained above 20%. If it drops, increase the agitation and/or aeration rate.

  • Possible Cause: Poor Inoculum Quality.

    • Troubleshooting Steps:

      • Standardize Seed Culture Preparation: Use a consistent protocol for preparing your seed culture, including the age of the culture, inoculum volume, and incubation conditions, to ensure a healthy and active starting culture.

      • Optimize Inoculum Percentage: The percentage of inoculum can impact the fermentation kinetics. A typical starting point is 4-5% (v/v).

  • Possible Cause: Strain Instability.

    • Troubleshooting Steps:

      • Use a Fresh Culture: Streptomyces strains can lose their ability to produce secondary metabolites after repeated subculturing. It is advisable to go back to a cryopreserved stock of the original strain.

Data Presentation

Table 1: Effect of Agitation Speed on Reveromycin A and B Yield

Agitation Speed (rpm)Dissolved Oxygen (DO) SaturationFinal pHYield (g/L)
150Approached 0% during log phase~7.0Lower
200Maintained >20%~6.84.2 (Highest)
250Maintained >20%~6.5Lower

Data adapted from studies on S. yanglinensis 3-10 producing Reveromycin A and B.

Table 2: Effect of Aeration Rate on Reveromycin A and B Production

Aeration Rate (vvm)Effect on Dissolved OxygenImpact on Yield
0.5Lower DO levelsSuboptimal yield
0.75Optimal DO levels (>20%)Highest yield
1.0Higher DO levelsPotentially excessive, may not improve yield

Data adapted from studies on S. yanglinensis 3-10 producing Reveromycin A and B.

Table 3: Comparison of Carbon Sources for Reveromycin A and B Production

Carbon Source (3%)Relative Yield
StarchHigher
GlucoseLower

Data adapted from studies on S. yanglinensis 3-10 producing Reveromycin A and B.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces sp.

  • Prepare a seed medium such as ISP-2 medium (Yeast extract 4 g/L, Malt extract 10 g/L, D-glucose 4 g/L, pH 7.0).

  • Inoculate the seed medium with a fresh culture of Streptomyces sp. from a slant or a cryopreserved stock.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours, or until a dense mycelial culture is obtained.

Protocol 2: Shake-Flask Fermentation for this compound Production

  • Prepare the production medium with the desired components (refer to FAQ A1 for a starting formulation).

  • Dispense the medium into baffled shake flasks.

  • Inoculate the production flasks with the seed culture to the desired inoculum percentage (e.g., 4% v/v).

  • Incubate the production cultures at 28°C with shaking at 200 rpm for 72-96 hours.

  • Aseptically withdraw samples at regular intervals for analysis.

Protocol 3: One-Factor-at-a-Time (OFAT) Optimization

  • Baseline Experiment: Perform a fermentation using a standard medium and conditions.

  • Vary One Factor: In a series of experiments, vary a single parameter (e.g., pH, temperature, or the concentration of a single medium component) while keeping all other parameters constant.

  • Analyze Results: Measure the this compound yield for each variation.

  • Determine Optimum: Identify the value of the parameter that results in the highest yield.

  • Iterate: Using the optimal value for the first parameter, repeat the process for the next parameter you wish to optimize.

Protocol 4: General Extraction of this compound from Fermentation Broth

Note: This is a general protocol for polyketide extraction and may need to be optimized for this compound.

  • Separate the mycelial biomass from the supernatant by centrifugation at 10,000 rpm for 15 minutes.

  • Extract the supernatant with an equal volume of an appropriate solvent such as ethyl acetate. Repeat the extraction 2-3 times.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The crude extract can then be further purified using techniques like column chromatography or solid-phase extraction (SPE).

Protocol 5: Quantification of this compound by HPLC

Note: This is a general HPLC protocol and the specific conditions will need to be developed for this compound.

  • Dissolve the crude or purified extract in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

  • Develop a gradient or isocratic elution method using solvents such as acetonitrile and water (often with a modifier like formic acid or ammonium acetate).

  • Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectroscopy of the purified compound).

  • Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

Visualizations

Fermentation_Optimization_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_optim Optimization (OFAT) cluster_analysis Analysis Strain Streptomyces Strain (Cryopreserved Stock) Seed_Culture Seed Culture Preparation Strain->Seed_Culture Shake_Flask Shake-Flask Fermentation Seed_Culture->Shake_Flask Production_Medium Production Medium Preparation Production_Medium->Shake_Flask Bioreactor Bioreactor Fermentation Shake_Flask->Bioreactor Scale-up Vary_Param Vary One Parameter (e.g., pH, Temp, Media) Shake_Flask->Vary_Param Extraction Extraction Shake_Flask->Extraction Bioreactor->Extraction Measure_Yield Measure this compound Yield (HPLC) Vary_Param->Measure_Yield Determine_Opt Determine Optimum Condition Measure_Yield->Determine_Opt Determine_Opt->Vary_Param Iterate for next parameter Quantification Quantification (HPLC) Extraction->Quantification Quantification->Measure_Yield

Caption: Experimental workflow for optimizing this compound fermentation.

Troubleshooting_Low_Yield cluster_media Medium Composition cluster_params Physical Parameters cluster_inoculum Inoculum Quality cluster_strain Strain Integrity Start Low this compound Yield Check_CN Optimize Carbon & Nitrogen Sources Start->Check_CN Check_Pi_Fe Check Phosphate & Iron Levels Start->Check_Pi_Fe Check_pH Verify & Optimize pH Start->Check_pH Check_Agit_Aer Optimize Agitation & Aeration Start->Check_Agit_Aer Check_DO Monitor Dissolved Oxygen (>20%) Start->Check_DO Standardize_Seed Standardize Seed Culture Prep Start->Standardize_Seed Optimize_Inoculum Optimize Inoculum Percentage Start->Optimize_Inoculum Use_Fresh Use Fresh Culture from Stock Start->Use_Fresh Improved Yield Improved Check_CN->Improved Check_Pi_Fe->Improved Check_pH->Improved Check_Agit_Aer->Improved Check_DO->Improved Standardize_Seed->Improved Optimize_Inoculum->Improved Use_Fresh->Improved

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Reveromycin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Reveromycin D during their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the dissolution of this compound in aqueous solutions.

Problem Potential Cause Suggested Solution
This compound precipitates out of solution upon addition to aqueous buffer. The aqueous buffer has a pH that is not optimal for this compound solubility. This compound, a polyketide with carboxylic acid groups, is expected to have pH-dependent solubility.[1][2]Adjust the pH of the buffer. For acidic compounds, increasing the pH above their pKa will increase solubility. Systematically test a range of pH values (e.g., pH 6.0 - 8.0) to determine the optimal pH for your experiment.
The concentration of this compound exceeds its solubility limit in the chosen solvent.Determine the solubility of this compound in your specific aqueous buffer. If a higher concentration is required, consider the use of co-solvents or other solubilization techniques described in the FAQs below.
The stock solution of this compound (likely in an organic solvent) is too concentrated, causing it to crash out when diluted into an aqueous buffer.Prepare a less concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into the aqueous buffer, add the stock solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
Inconsistent experimental results or low bioactivity. Poor and variable dissolution of this compound leads to inconsistent effective concentrations.Implement a robust solubilization protocol and ensure complete dissolution before each experiment. Visually inspect for any particulate matter. Consider filtering the solution through a compatible filter (e.g., 0.22 µm) to remove any undissolved particles.
Degradation of this compound in the formulation.Assess the stability of this compound in your chosen formulation under your experimental conditions (e.g., temperature, light exposure). Use freshly prepared solutions whenever possible.
Difficulty preparing a stock solution. This compound is poorly soluble in common organic solvents.Test a range of pharmaceutically acceptable organic solvents to find one that provides adequate solubility for your desired stock concentration. Common choices include DMSO, DMF, ethanol, and methanol.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the aqueous solubility of a poorly soluble compound like this compound?

A1: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds.[3][4][5] These can be broadly categorized as:

  • pH Adjustment: For ionizable compounds like this compound, which contains carboxylic acid moieties, adjusting the pH of the aqueous solution can significantly impact solubility.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous solution can increase the solubility of a non-polar drug.

  • Use of Surfactants/Micelles: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance its dissolution properties.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

A2: While specific data for this compound is limited, for similar complex natural products, Dimethyl Sulfoxide (DMSO) is a common starting point due to its strong solubilizing power. Other potential solvents include N,N-Dimethylformamide (DMF), ethanol, and methanol. It is crucial to first test the solubility in a small amount of your compound. Additionally, consider the compatibility of the chosen solvent with your experimental system, as some organic solvents can have biological effects.

Q3: How can I determine the optimal pH for solubilizing this compound?

A3: To determine the optimal pH, you can perform a pH-solubility profile. This involves preparing a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0) and determining the maximum concentration of this compound that can be dissolved in each.

Q4: What are cyclodextrins and how can they be used to improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Q5: What is a co-solvent system and how do I develop one for this compound?

A5: A co-solvent system is a mixture of a primary solvent (usually water) and a water-miscible organic solvent. The co-solvent reduces the polarity of the aqueous environment, allowing for greater solubility of a hydrophobic drug. To develop a co-solvent system, you can systematically test different concentrations of a co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) in your aqueous buffer. It is important to keep the concentration of the organic solvent as low as possible to avoid potential toxicity or off-target effects in your experiments.

Data Presentation

The following tables are illustrative examples of how to structure and present your experimental data when investigating the solubility of this compound. Note: The data presented here are placeholders and should be replaced with your own experimental results.

Table 1: pH-Dependent Solubility of this compound

Buffer pHMaximum Soluble Concentration (µM)Observations
6.0[Insert your data]e.g., Significant precipitation
6.5[Insert your data]e.g., Slight turbidity
7.0[Insert your data]e.g., Clear solution
7.4[Insert your data]e.g., Clear solution
8.0[Insert your data]e.g., Clear solution

Table 2: Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer

Co-solventConcentration (% v/v)Maximum Soluble Concentration (µM)
None0[Insert your data]
Ethanol5[Insert your data]
Ethanol10[Insert your data]
Propylene Glycol5[Insert your data]
Propylene Glycol10[Insert your data]

Table 3: Effect of Cyclodextrins on the Solubility of this compound in pH 7.4 Buffer

CyclodextrinConcentration (mM)Maximum Soluble Concentration (µM)
None0[Insert your data]
HP-β-CD10[Insert your data]
HP-β-CD25[Insert yourdata]
HP-β-CD50[Insert your data]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Add more solvent to reach the desired final stock concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent System
  • Prepare the aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).

  • Prepare a series of co-solvent mixtures by adding the desired percentage of the co-solvent (e.g., 5%, 10% v/v ethanol) to the aqueous buffer.

  • To a known volume of the co-solvent/buffer mixture, add a small aliquot of the concentrated this compound stock solution dropwise while vortexing.

  • Visually inspect the solution for any signs of precipitation.

  • If the solution remains clear, you can proceed with your experiment. If precipitation occurs, the concentration of this compound is too high for that co-solvent mixture.

Protocol 3: Solubilization using Cyclodextrin Complexation
  • Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.

  • Prepare a series of cyclodextrin solutions at different concentrations by diluting the stock solution.

  • Add the this compound stock solution to each cyclodextrin solution.

  • Incubate the mixture, typically with shaking or stirring, for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.

  • After incubation, centrifuge the samples to pellet any undissolved drug.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration of this compound in the supernatant can be determined by a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_application Application This compound Powder This compound Powder Stock Solution Stock Solution This compound Powder->Stock Solution Dissolve in Organic Solvent (e.g., DMSO) Organic Solvent (e.g., DMSO) Organic Solvent (e.g., DMSO)->Stock Solution Solubilized this compound Solubilized this compound Stock Solution->Solubilized this compound Add dropwise with vortexing Aqueous Buffer Aqueous Buffer Aqueous Buffer->Solubilized this compound Cell Culture/Assay Cell Culture/Assay Solubilized this compound->Cell Culture/Assay

Caption: General workflow for preparing and solubilizing this compound for in vitro experiments.

signaling_pathway cluster_cell Target Cell This compound This compound Isoleucyl-tRNA Synthetase Isoleucyl-tRNA Synthetase This compound->Isoleucyl-tRNA Synthetase Inhibits Protein Synthesis Protein Synthesis Isoleucyl-tRNA Synthetase->Protein Synthesis Required for Apoptosis Apoptosis Protein Synthesis->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway of Reveromycin A, which is expected to be similar for this compound.

logical_relationship Poor Aqueous Solubility Poor Aqueous Solubility Solubilization Strategy Solubilization Strategy Poor Aqueous Solubility->Solubilization Strategy Address with Improved Solubility Improved Solubility Solubilization Strategy->Improved Solubility Leads to Reliable Experimental Results Reliable Experimental Results Improved Solubility->Reliable Experimental Results Enables

References

Preventing degradation of Reveromycin D during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Reveromycin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: this compound, like many complex macrolide-like compounds, is susceptible to degradation from several environmental factors. The primary contributors to degradation are:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester and glycosidic bonds present in the molecule.

  • Light: Exposure to UV light can lead to photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation byproducts.

  • Moisture: Water can act as a reactant in hydrolytic degradation.

Q2: How should I store my solid (lyophilized) this compound?

A2: For long-term storage of solid this compound, we recommend the following conditions to maximize its shelf-life:

  • Temperature: Store at or below -20°C. For extended periods (months to years), -80°C is preferable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Keep in a tightly sealed container with a desiccant to minimize moisture exposure.

Q3: I need to prepare a stock solution of this compound. What is the best practice for this?

A3: When preparing a stock solution, it is crucial to minimize the exposure to conditions that promote degradation.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is soluble, such as DMSO or ethanol.

  • Aliquoting: Prepare small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

  • Storage of Solutions: Store stock solution aliquots at -80°C in tightly sealed, light-protected vials.

Q4: My experiment requires this compound to be in an aqueous buffer for several hours. How can I minimize degradation?

A4: The stability of this compound in aqueous solutions is a significant concern.

  • pH of Buffer: Whenever possible, use a buffer system that maintains a pH close to neutral (pH 6.5-7.5), as extreme pH values can accelerate hydrolysis.

  • Temperature: Perform the experiment at the lowest temperature compatible with your experimental design. If possible, keep the solution on ice.

  • Fresh Preparation: Prepare the aqueous solution of this compound immediately before use.

  • Antioxidants: For experiments sensitive to oxidation, consider the addition of antioxidants to the buffer, but ensure they do not interfere with your assay.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Verify storage conditions of the solid material. Perform a stability check on a new aliquot (see Experimental Protocols).
Instability in the aqueous assay buffer.Prepare the working solution immediately before the experiment. Evaluate the pH and temperature of your assay conditions.
Appearance of unknown peaks in my HPLC/LC-MS analysis. Degradation products have formed.Review storage and handling procedures. Refer to the potential degradation pathways to hypothesize the identity of the new peaks.
Precipitation observed in my stock solution upon thawing. Poor solubility or aggregation.Gently warm the vial to room temperature and vortex to redissolve. If precipitation persists, sonication may be attempted cautiously. Consider preparing a more dilute stock solution.

Potential Degradation Pathways

The complex structure of this compound suggests several potential sites for degradation. Understanding these can aid in troubleshooting and analysis.

DegradationPathways ReveromycinD This compound Hydrolysis Hydrolysis Products (e.g., ring opening, loss of side chains) ReveromycinD->Hydrolysis  Acid/Base Catalysis, Temperature Oxidation Oxidation Products (e.g., epoxides, hydroxylated derivatives) ReveromycinD->Oxidation  Oxygen, Peroxides, Metal Ions Photolysis Photolytic Products (e.g., isomerized or cleaved structures) ReveromycinD->Photolysis  UV Light Exposure

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability

This protocol outlines a method to determine the stability of a this compound stock solution over time.

Methodology:

  • Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • Aliquoting: Dispense 20 µL aliquots into amber, screw-cap microtubes.

  • Initial Analysis (T=0): Immediately analyze one aliquot by HPLC-UV to determine the initial concentration and purity. This serves as the baseline.

  • Storage: Store the remaining aliquots at -20°C and -80°C.

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage temperature.

  • Analysis: Allow the aliquot to thaw to room temperature and analyze by HPLC-UV under the same conditions as the T=0 sample.

  • Data Evaluation: Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage remaining. Also, monitor for the appearance of new peaks, which would indicate degradation products.

Illustrative Stability Data for this compound in DMSO:

Storage Temperature1 Week4 Weeks8 Weeks12 Weeks
-20°C >99%~98%~95%~92%
-80°C >99%>99%>99%>98%
Note: This data is illustrative and based on typical stability for complex macrolides. Actual stability should be determined empirically.
Protocol 2: Forced Degradation Study Workflow

This workflow is designed to identify the potential degradation products and pathways of this compound under various stress conditions.

ForcedDegradationWorkflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare this compound Solution (e.g., in Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Degradation (UV Lamp, 254 nm) Prep->Photo Analysis HPLC-UV/DAD & LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradation Products Determine Degradation Pathways Assess Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

Summary of Recommended Storage Conditions

Form Temperature Light Moisture Solvent for Solution
Solid -20°C (short-term) to -80°C (long-term)Protect from lightStore in a desiccated environmentN/A
Stock Solution -80°CProtect from lightUse anhydrous solventDMSO, Ethanol
Aqueous Solution Use immediately; keep on iceProtect from lightN/ABuffered to neutral pH if possible

By following these guidelines, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results. For further assistance, please contact our technical support team.

References

Technical Support Center: Troubleshooting Reveromycin D Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential instability issues with Reveromycin D in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is showing inconsistent results. Could instability in the cell culture media be the cause?

A1: Yes, inconsistent results are a common symptom of compound instability. This compound, like many small molecules, can degrade under certain conditions within your cell culture system. Factors such as media pH, temperature, light exposure, and the presence of oxidative agents can contribute to its degradation.[1][2] It is also possible that the compound is binding to the plasticware or precipitating out of solution.[3]

Q2: What are the primary factors that can affect this compound stability in my experiments?

A2: Several factors can influence the stability of this compound in your cell culture media:

  • pH: Reveromycin A, a related compound, is known to be more active in acidic environments, which suggests that its chemical properties, and potentially its stability, are pH-dependent.[4][5] It is crucial to consider the pH of your specific cell culture medium and any potential changes during the experiment.

  • Temperature: Higher temperatures can accelerate the degradation of chemical compounds. Storing stock solutions and treated media at appropriate temperatures is critical.

  • Light Exposure: Photosensitive compounds can degrade upon exposure to light. It is advisable to minimize the exposure of this compound solutions and treated cultures to direct light.

  • Oxidation: Components in the cell culture media or cellular metabolic processes can lead to oxidative degradation of the compound.

  • Enzymatic Degradation: While less common for small molecules in cell culture media alone, enzymes released from cells could potentially contribute to degradation.

Q3: How can I determine if my this compound is degrading in my cell culture medium?

A3: You can perform a stability study by incubating this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in the parent compound's concentration over time indicates instability.

Q4: My stock solution of this compound appears cloudy. What should I do?

A4: Cloudiness in your stock solution may indicate precipitation, which can be caused by poor solubility or improper storage. Ensure you are using the recommended solvent and concentration for your stock solution. You can try gently warming the solution and vortexing to redissolve the compound. If the issue persists, it is best to prepare a fresh stock solution. It is also good practice to centrifuge the stock solution and use the supernatant for experiments to avoid transferring precipitated compound.

Q5: Are there any signs during my cell-based assay that might point towards this compound instability?

A5: Yes, besides inconsistent results, you might observe a decrease in the expected biological effect over a longer incubation period, even with a constant initial concentration. For example, if this compound is expected to induce apoptosis, you might see a strong effect at 24 hours but a diminished effect at 48 or 72 hours, which could suggest the compound is degrading and its effective concentration is decreasing.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential this compound instability issues.

Table 1: Troubleshooting Common this compound Instability Issues
Observed Problem Potential Cause Recommended Action
Inconsistent biological activity between experiments. Compound degradation due to variations in experimental setup (e.g., light exposure, incubation time).Standardize all experimental procedures. Minimize light exposure by working in a dimly lit environment or using amber tubes. Prepare fresh working solutions for each experiment.
Loss of biological activity over longer incubation times. Degradation of this compound in the culture medium over time.Perform a time-course experiment to determine the half-life of this compound in your specific medium. Consider replenishing the medium with fresh this compound at regular intervals for long-term experiments.
Precipitation observed in stock or working solutions. Poor solubility or inappropriate solvent/concentration.Consult the manufacturer's instructions for the recommended solvent and solubility. Prepare stock solutions at a higher concentration in a suitable organic solvent (e.g., DMSO) and dilute further in culture medium immediately before use.
No biological effect observed at expected concentrations. Complete degradation of the compound before it can exert its effect.Verify the integrity of the stock solution. Test the compound's stability in cell-free media first. Consider using a higher initial concentration or shorter incubation times.
High background noise or unexpected cellular toxicity. Formation of toxic degradation products.Analyze the culture medium for the presence of degradation products using LC-MS/MS. If toxic byproducts are identified, strategies to stabilize the parent compound will be necessary.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, amber microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column and mobile phase (to be optimized based on this compound's chemical properties)

  • Acetonitrile or other suitable organic solvent

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Prepare the test solution by spiking the cell culture medium with the this compound stock solution to the final desired experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Aliquot the test solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).

  • Incubate the aliquots under standard cell culture conditions (37°C, 5% CO2).

  • At each designated time point:

    • Remove one aliquot from the incubator.

    • Immediately stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will also precipitate proteins.

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC. Quantify the peak area corresponding to the intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the medium.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Instability

start Inconsistent or Unexpected Experimental Results check_stock Check Stock Solution (Clarity, Age, Storage) start->check_stock prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh Issue Found stability_test Perform Stability Test in Cell-Free Media (HPLC) check_stock->stability_test No Issue prepare_fresh->stability_test stable Compound is Stable stability_test->stable >90% remaining at 24h unstable Compound is Unstable stability_test->unstable <90% remaining at 24h other_factors Investigate Other Experimental Variables stable->other_factors optimize_conditions Optimize Experimental Conditions (e.g., reduce light, fresh media changes) unstable->optimize_conditions retest Re-evaluate Biological Activity optimize_conditions->retest retest->stable Problem Solved retest->unstable Problem Persists RevD This compound (Active Compound) Hydrolysis Hydrolysis RevD->Hydrolysis pH, Temp Oxidation Oxidation RevD->Oxidation O2, Media Components Photodegradation Photodegradation RevD->Photodegradation Light Exposure Degradant1 Inactive Metabolite 1 (e.g., via ester hydrolysis) Hydrolysis->Degradant1 Degradant2 Inactive Metabolite 2 (e.g., via oxidation of double bonds) Oxidation->Degradant2 Degradant3 Inactive Metabolite 3 (e.g., via light-induced rearrangement) Photodegradation->Degradant3

References

Technical Support Center: Optimizing Reveromycin D Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Reveromycin D in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, similar to its well-studied analog Reveromycin A, is a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis as it attaches the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, this compound effectively blocks protein translation, leading to cell cycle arrest and apoptosis.[3][4]

Q2: What is the difference between Reveromycin A and this compound?

Reveromycin A and D are part of the reveromycin complex and share a similar spiroacetal core structure.[5] Their biological activities are reported to be closely related. Due to the extensive research available on Reveromycin A, its data is often used as a reference for this compound.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in the cell culture medium. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical working concentration range for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on data for Reveromycin A, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. The IC50 value for the inhibition of isoleucyl-tRNA synthetase is in the low nanomolar range (approximately 2-10 nM).

Q5: Is the activity of this compound dependent on pH?

Yes, the activity of reveromycins is pH-dependent. Reveromycin A, and by extension this compound, is more potent in acidic environments. The acidic conditions, often found in the microenvironment of tumors or at sites of bone resorption, increase the cell permeability of the compound. This is an important consideration when designing experiments, especially for cancer cells that may acidify their local environment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low cytotoxicity observed Incorrect Dosage: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the optimal cytotoxic concentration.
Cell Line Resistance: The cell line may be resistant to protein synthesis inhibitors.- Verify the sensitivity of your cell line to other protein synthesis inhibitors (e.g., cycloheximide).- Consider the doubling time of your cells; faster-growing cells may be more sensitive.
Incorrect pH: The pH of the culture medium may not be optimal for this compound activity.- Measure the pH of your culture medium during the experiment.- If appropriate for your experimental model, consider testing the effects at a slightly acidic pH (e.g., 6.8-7.2).
Compound Instability: this compound may have degraded due to improper storage or handling.- Prepare fresh dilutions from a new stock aliquot for each experiment.- Minimize exposure of the compound to light and repeated freeze-thaw cycles.
High variability between replicates Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.
Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth.- Avoid using the outer wells of the microplate for experimental samples.- Fill the peripheral wells with sterile PBS or medium to maintain humidity.
Compound Precipitation: The compound may precipitate at higher concentrations in the aqueous culture medium.- Visually inspect the wells for any signs of precipitation after adding the compound.- If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration.
Unexpected off-target effects High Compound Concentration: Using excessively high concentrations can lead to non-specific effects.Use the lowest effective concentration determined from your dose-response experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

Data Presentation

Table 1: IC50 Values for Reveromycin A in Various Cancer Cell Lines

Note: As specific IC50 values for this compound are limited in published literature, the following data for Reveromycin A can be used as a reference point for dosage optimization.

Cell LineCancer TypeIC50 (µM)Notes
Multiple Myeloma (INA-6, RPMI8226)Multiple Myeloma~1 (at pH 6.4)Activity is highly dependent on acidic pH.
Human Tumor KB and K562 cellsOral Epidermoid Carcinoma, Chronic Myelogenous LeukemiaNot specifiedInhibits proliferation in vitro.
A20-HL B lymphoma cellsB-cell LymphomaNot specifiedInhibits antigen presentation.
Normal SynoviocytesNormal TissueInduces apoptosis at 10 µM (at pH 6.8)Shows selective activity in acidic conditions.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • Target cells in culture

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection using Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • This compound

  • Target cells in culture

  • White-walled 96-well plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Mandatory Visualization

ReveromycinD_Signaling_Pathway ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibits ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Required for AminoAcidStarvation Amino Acid Starvation Response CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Apoptosis Apoptosis Caspases Caspase Activation Apoptosis->Caspases GCN2 GCN2 Kinase AminoAcidStarvation->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2aP p-eIF2α eIF2aP->ProteinSynthesis Inhibits ATF4 ATF4 Translation eIF2aP->ATF4 Promotes ATF4->Apoptosis Induces Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells (96-well plate) CompoundPrep 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells (24-72 hours) CompoundPrep->Treatment MTT_Assay 4a. MTT Assay (Cell Viability) Treatment->MTT_Assay Caspase_Assay 4b. Caspase Assay (Apoptosis) Treatment->Caspase_Assay Analysis 5. Read Plate & Calculate IC50 MTT_Assay->Analysis Caspase_Assay->Analysis

References

How to address off-target effects of Reveromycin D in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Reveromycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers design robust experiments and address potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Reveromycin A, a closely related analog of this compound, selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3][4][5] This inhibition blocks protein synthesis, leading to apoptosis. A key feature of Reveromycin A is its pH-dependent activity. It possesses three carboxylic acid groups, making it highly polar and less permeable to cell membranes at neutral pH. In acidic microenvironments, such as those created by osteoclasts or in some tumor microenvironments, the carboxylic acids are protonated, making the molecule less polar and facilitating its entry into cells.

Q2: I am observing cytotoxicity in my cell line at neutral pH (pH 7.4). Is this an off-target effect?

While Reveromycin A's potency is significantly higher in acidic conditions, it can still exhibit activity at neutral pH, albeit at higher concentrations. For example, one study noted that Reveromycin A did not significantly affect the viability of multiple myeloma cell lines at concentrations up to 1 µM at 24 hours under neutral conditions. However, different cell lines may have varying sensitivities. To determine if the observed cytotoxicity is an off-target effect, it is crucial to perform control experiments to validate the on-target mechanism.

Q3: How can I confirm that the effects I see are due to IleRS inhibition and not an off-target effect?

Several experiments can help validate that the observed phenotype is a result of on-target IleRS inhibition:

  • Isoleucine Rescue Experiment: Supplementing the culture medium with high concentrations of L-isoleucine may rescue the cells from the effects of this compound. This is because the excess substrate (isoleucine) can outcompete the inhibitor for binding to IleRS.

  • Protein Synthesis Assay: Directly measure the rate of protein synthesis in your experimental system. A bona fide on-target effect of this compound should result in a significant decrease in protein synthesis.

  • Use of a Structurally Unrelated IleRS Inhibitor: If the phenotype is reproducible with another known IleRS inhibitor that has a different chemical structure, it provides strong evidence that the effect is on-target.

  • Overexpression of IleRS: Overexpressing the ILS1 gene (which encodes for IleRS) has been shown to confer resistance to Reveromycin A. This can be a powerful validation tool.

Q4: Are there any known off-target interactions for this compound?

The available scientific literature primarily focuses on the high selectivity of Reveromycin A for eukaryotic IleRS. While no specific, common off-target proteins have been systematically characterized and reported, it is a general principle in pharmacology that any small molecule has the potential for off-target interactions, particularly at higher concentrations. Therefore, it is essential to perform rigorous control experiments to validate the mechanism of action in your specific model system.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound.

Problem Possible Cause Suggested Solution
High variability in experimental results. 1. Fluctuations in local pH of the cell culture microenvironment.2. Inconsistent drug concentration.1. Ensure strict control over cell culture conditions, including medium buffering capacity and cell density, to maintain a stable pH.2. Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
No observable effect at expected concentrations. 1. Cell line is resistant to this compound.2. The experimental pH is strictly neutral, preventing drug uptake.3. Degradation of the compound.1. Test a higher concentration range.2. If experimentally relevant, consider using a slightly acidic medium (e.g., pH 6.8) as a positive control to confirm drug activity.3. Store the this compound stock solution as recommended by the manufacturer and avoid repeated freeze-thaw cycles.
Observed phenotype does not align with expected apoptosis or protein synthesis inhibition. 1. Potential off-target effect.2. The downstream signaling pathway in your specific cell line differs from published models.1. Perform the target validation experiments outlined in FAQ Q3.2. Use an inactive analog of this compound as a negative control if available.3. Conduct a proteomic or transcriptomic analysis to identify affected pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for Reveromycin A from the literature. This can be used as a reference for expected effective concentrations.

Cell TypeAssayConditionIC50 / Effective ConcentrationReference
Purified OsteoclastsCell Viability (MTT)Not specified~0.2 µM
Multiple Myeloma (INA-6, RPMI8226)ApoptosispH 6.4, 24h1 µM
Saccharomyces cerevisiae IleRSEnzyme ActivityIn vitro~8 ng/mL
Normal SynoviocytesApoptosispH 6.8, 48h10 µM (fourfold increase)

Experimental Protocols

Protocol 1: Isoleucine Rescue Experiment

Objective: To determine if the cytotoxic effects of this compound can be reversed by supplementing with excess L-isoleucine, confirming on-target activity.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Preparation of Media: Prepare complete culture medium and a second batch of complete medium supplemented with a high concentration of L-isoleucine (e.g., 10-20 mM).

  • Treatment:

    • Group 1 (Control): Treat cells with vehicle (e.g., DMSO) in standard medium.

    • Group 2 (this compound): Treat cells with this compound at the desired concentration (e.g., 1x, 2x, and 5x the IC50) in standard medium.

    • Group 3 (Rescue): Treat cells with the same concentrations of this compound in the L-isoleucine supplemented medium.

  • Incubation: Incubate the cells for a period sufficient to observe the desired phenotype (e.g., 24-72 hours).

  • Analysis: Assess cell viability using a standard method such as an MTT, MTS, or live/dead cell staining assay. A significant increase in viability in Group 3 compared to Group 2 indicates a successful rescue and on-target effect.

Protocol 2: Western Blot for Protein Synthesis Inhibition

Objective: To confirm that this compound inhibits protein synthesis, a direct downstream effect of IleRS inhibition.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a short duration (e.g., 2-6 hours). Include a vehicle control.

  • Puromycin Labeling: Add puromycin (1-10 µg/mL) to the culture medium for the last 10-30 minutes of the incubation period. Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, allowing for their detection.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against puromycin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

    • A decrease in the puromycin signal in this compound-treated samples compared to the control indicates inhibition of protein synthesis. Also, probe for a loading control like β-actin or GAPDH.

Visualizations

ReveromycinD_Pathway cluster_extracellular Extracellular (Acidic) cluster_cell Cell RevD_protonated This compound (Protonated) RevD_internal This compound RevD_protonated->RevD_internal Membrane Permeation IleRS Isoleucyl-tRNA Synthetase (IleRS) RevD_internal->IleRS Inhibits Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Catalyzes Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition Leads to

Caption: Mechanism of action of this compound.

Target_Validation_Workflow start Observe Phenotype with This compound Treatment is_expected Is the phenotype consistent with IleRS inhibition? start->is_expected protein_synthesis Measure Protein Synthesis (e.g., Puromycin Assay) is_expected->protein_synthesis Yes off_target Consider potential OFF-TARGET effects is_expected->off_target No rescue_exp Perform Isoleucine Rescue Experiment protein_synthesis->rescue_exp is_rescued Is phenotype rescued by excess Isoleucine? rescue_exp->is_rescued on_target Phenotype is likely ON-TARGET is_rescued->on_target Yes is_rescued->off_target No

Caption: Experimental workflow for this compound target validation.

Troubleshooting_Tree start Experiment with This compound issue Encountered Issue? start->issue no_effect No Effect Observed issue->no_effect Yes high_variability High Variability issue->high_variability Yes unexpected_pheno Unexpected Phenotype issue->unexpected_pheno Yes check_conc Verify Drug Concentration and Activity (e.g., acidic pH control) no_effect->check_conc check_ph Ensure Stable pH and Consistent Cell Culture high_variability->check_ph validate_target Perform On-Target Validation Experiments (see workflow) unexpected_pheno->validate_target

References

Addressing batch-to-batch variability of commercial Reveromycin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Reveromycin D. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between two different batches. What could be the cause?

A1: Batch-to-batch variation in the half-maximal inhibitory concentration (IC50) is a common issue with natural products like this compound. Potential causes include:

  • Purity Differences: Even minor variations in purity between batches can lead to significant differences in biological activity. The presence of inactive or inhibitory impurities can alter the effective concentration of this compound.

  • Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration in your assay. Ensure the compound is fully dissolved according to the manufacturer's instructions.

  • Compound Stability: this compound, like many complex organic molecules, may be susceptible to degradation over time, especially if not stored correctly. Improper storage can lead to a decrease in potency.

  • Assay Conditions: Variations in experimental conditions such as cell density, passage number, serum concentration in the media, and incubation time can all influence the apparent IC50.

Q2: How should I properly store and handle this compound to minimize variability?

A2: To ensure consistency, adhere to the following storage and handling guidelines:

  • Storage: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.

  • Reconstitution: Reconstitute the compound in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.

Q3: My current batch of this compound is showing lower than expected cytotoxicity. What troubleshooting steps can I take?

A3: If you observe lower than expected activity, consider the following:

  • Confirm Concentration: Double-check all calculations for dilution of your stock solution.

  • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to treatment.

  • Positive Control: Include a well-characterized positive control for apoptosis or cytotoxicity in your experiment to validate that the assay is working correctly.

  • Solubility Check: After preparing your final working dilution in cell culture media, visually inspect for any precipitation. If precipitation occurs, you may need to adjust your final solvent concentration or use a different formulation.

Q4: What is the mechanism of action of this compound?

A4: this compound, similar to its analogue Reveromycin A, is known to be a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] By inhibiting IleRS, this compound blocks the charging of tRNA with isoleucine, leading to an inhibition of protein synthesis. This ultimately triggers a cascade of events leading to apoptosis (programmed cell death) in sensitive cell types.[1]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Problem: Inconsistent Results Between Batches

Table 1: Hypothetical Batch-to-Batch Comparison of this compound

ParameterBatch ABatch BBatch CIdeal Specification
Purity (HPLC) 98.5%95.2%99.1%>98%
Appearance White to off-white solidYellowish solidWhite solidWhite to off-white solid
Solubility (in DMSO) Clear solution at 10 mMHazy solution at 10 mMClear solution at 10 mMClear solution at ≥10 mM
IC50 (in K562 cells) 150 nM350 nM145 nM140-160 nM

This table presents hypothetical data for illustrative purposes.

Troubleshooting Workflow

G start Inconsistent results observed between this compound batches purity Review Certificate of Analysis (CofA) for each batch. Compare purity, appearance, and solubility. start->purity solubility Prepare fresh stock solutions. Visually inspect for complete dissolution. Consider gentle warming or vortexing. purity->solubility If purity or appearance differs assay Standardize experimental parameters. - Cell passage number - Seeding density - Incubation times purity->assay If CofAs are comparable solubility->assay If solubility issues persist positive_control Run a positive control (e.g., Staurosporine) to validate assay performance. assay->positive_control new_batch Contact supplier for a replacement or a new batch with a detailed CofA. positive_control->new_batch If positive control is consistent but this compound is not conclusion Identify source of variability and adjust protocol accordingly. positive_control->conclusion If positive control is also inconsistent, issue is likely with the assay new_batch->conclusion

Caption: Troubleshooting workflow for this compound batch variability.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Caspase Activation

This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved caspase-9 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

This compound Mechanism of Action

G ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibits tRNA_charging tRNA-Ile Charging IleRS->tRNA_charging Catalyzes protein_synthesis Protein Synthesis tRNA_charging->protein_synthesis Required for apoptosis Apoptosis protein_synthesis->apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Apoptosis Signaling Pathway Induced by this compound

G ReveromycinD This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition ReveromycinD->Protein_Synthesis_Inhibition Cellular_Stress Cellular Stress Protein_Synthesis_Inhibition->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Technical Support Center: Managing Reveromycin D Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Reveromycin D and encountering or anticipating the development of resistance in fungal strains.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Suggested Solution
Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over successive fungal cultures. Development of acquired resistance through mechanisms such as target enzyme modification, increased target expression, or enhanced drug efflux.1. Sequence the gene encoding the target of this compound, isoleucyl-tRNA synthetase (IleRS), to check for mutations. 2. Perform quantitative gene expression analysis (e.g., qRT-PCR) of the IleRS gene to assess for overexpression. 3. Analyze the expression of known drug efflux pump genes, particularly those of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[1][2][3]
Complete lack of this compound efficacy against a previously susceptible fungal strain. Selection of a highly resistant subpopulation or a significant mutation conferring high-level resistance.1. Isolate single colonies from the resistant population and perform individual MIC testing to confirm uniform resistance. 2. Perform whole-genome sequencing to identify potential mutations in the target gene or regulatory elements of resistance-associated genes.
Inconsistent MIC results for this compound. Experimental variability in inoculum preparation, media composition, or incubation conditions.[4]1. Strictly adhere to standardized protocols for antifungal susceptibility testing (e.g., CLSI or EUCAST guidelines). 2. Ensure consistent preparation of the fungal inoculum to the correct cell density. 3. Use a consistent batch and preparation method for the growth medium.
This compound shows efficacy in liquid culture but not on solid media (or vice versa). Differences in drug diffusion, fungal morphology (e.g., biofilm formation), or gene expression between liquid and solid environments. Biofilm formation is a known mechanism for increased antifungal resistance.[5]1. Test for biofilm formation and assess the efficacy of this compound against established biofilms. 2. Evaluate drug stability and diffusion in the solid medium being used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

While research is ongoing, this compound is part of the reveromycin family. Reveromycin A has been shown to selectively inhibit eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to cell growth arrest and death. It is highly probable that this compound shares this mechanism of action.

Q2: What are the likely mechanisms of resistance to this compound in fungi?

Based on known antifungal resistance mechanisms, fungal strains could develop resistance to this compound through several strategies:

  • Target Modification: Mutations in the gene encoding isoleucyl-tRNA synthetase could alter the drug's binding site, reducing its inhibitory effect.

  • Target Overexpression: An increase in the production of isoleucyl-tRNA synthetase could titrate the drug, requiring higher concentrations for effective inhibition.

  • Drug Efflux: Overexpression of multidrug resistance transporters, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the cell.

  • Stress Response Pathways: Activation of general stress response pathways, such as the calcineurin signaling pathway, can enhance fungal survival in the presence of antifungal agents.

Q3: How can I prevent or slow the development of this compound resistance in my experiments?

  • Use appropriate concentrations: Avoid using sublethal concentrations of this compound for extended periods, as this can select for resistant mutants.

  • Combination therapy: Consider using this compound in combination with other antifungal agents that have different mechanisms of action. This can create synergistic effects and reduce the likelihood of resistance emerging.

  • Limit exposure: Minimize the duration of exposure of fungal cultures to the drug.

  • Good laboratory practices: Maintain aseptic techniques to prevent contamination with resistant strains.

Q4: Are there any known synergistic or antagonistic interactions between this compound and other antifungal agents?

Specific data on this compound is limited. However, exploring combinations with drugs targeting different cellular processes is a promising strategy. For instance, combining a protein synthesis inhibitor like this compound with a cell wall synthesis inhibitor (e.g., an echinocandin) or a cell membrane disruptor (e.g., a polyene) could be investigated for synergistic effects.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

Materials:

  • Fungal strain of interest

  • This compound stock solution

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a 2-fold serial dilution of this compound in the growth medium in the 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Add the fungal inoculum to each well containing the this compound dilution.

  • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control).

Protocol 2: Experimental Induction of this compound Resistance

Materials:

  • Susceptible fungal strain

  • This compound

  • Liquid and solid growth media

Procedure:

  • Determine the baseline MIC of this compound for the susceptible fungal strain.

  • Inoculate the fungal strain into a liquid culture containing a sublethal concentration of this compound (e.g., 0.5 x MIC).

  • Incubate until the culture reaches the stationary phase.

  • Plate a sample of the culture onto solid medium containing the same concentration of this compound.

  • Select colonies that exhibit robust growth and re-test their MIC.

  • Serially passage the resistant colonies in increasing concentrations of this compound to select for higher levels of resistance.

Data Presentation

Table 1: Hypothetical MIC Values for Susceptible and Resistant Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Fold Change
Wild-Type (Susceptible)0.5-
Resistant Mutant 1816
Resistant Mutant 23264

Visualizations

ReveromycinD_Resistance_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms RD_ext This compound (extracellular) RD_int This compound (intracellular) RD_ext->RD_int Uptake IleRS Isoleucyl-tRNA Synthetase (IleRS) RD_int->IleRS Inhibits Efflux_Pump Drug Efflux Pump (ABC/MFS) RD_int->Efflux_Pump Substrate for Protein_Synth Protein Synthesis IleRS->Protein_Synth Enables Growth_Inhibition Growth Inhibition Protein_Synth->Growth_Inhibition Absence leads to Target_Mutation IleRS Gene Mutation Target_Mutation->IleRS Alters binding site Target_Overexpression IleRS Gene Overexpression Target_Overexpression->IleRS Increases quantity Efflux_Pump->RD_ext Expels drug

Caption: Hypothetical signaling pathway of this compound action and resistance.

Experimental_Workflow cluster_characterization Characterization Methods start Start: Susceptible Fungal Strain mic_initial Determine Initial MIC start->mic_initial induce_resistance Induce Resistance (Sublethal Exposure) mic_initial->induce_resistance isolate_colonies Isolate Resistant Colonies induce_resistance->isolate_colonies mic_resistant Determine MIC of Resistant Strains isolate_colonies->mic_resistant characterize Characterize Resistance Mechanism mic_resistant->characterize end End: Characterized Resistant Strain characterize->end seq Sequence IleRS gene characterize->seq qprc qRT-PCR for IleRS & Efflux Pumps characterize->qprc wgs Whole Genome Sequencing characterize->wgs

Caption: Experimental workflow for developing and characterizing this compound resistance.

Troubleshooting_Tree start Issue: Increased MIC of this compound check_protocol Are experimental protocols consistent? start->check_protocol yes_protocol Yes check_protocol->yes_protocol Yes no_protocol No check_protocol->no_protocol No gradual_increase Is the MIC increase gradual? yes_protocol->gradual_increase standardize Standardize protocols (inoculum, media, etc.) no_protocol->standardize yes_gradual Yes gradual_increase->yes_gradual Yes no_gradual No (Sudden high resistance) gradual_increase->no_gradual No acquired_resistance Investigate acquired resistance (qRT-PCR, sequencing) yes_gradual->acquired_resistance subpopulation Isolate single colonies and re-test MIC no_gradual->subpopulation

Caption: Troubleshooting decision tree for this compound resistance.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Reveromycin D and Reveromycin A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the current scientific literature reveals a significant disparity in the available bioactivity data between Reveromycin A and its structural analog, Reveromycin D. While Reveromycin A has been the subject of extensive research, leading to a comprehensive understanding of its biological effects and mechanism of action, data specific to this compound is sparse. However, existing studies suggest that the bioactivities of Reveromycin A, C, and D are closely aligned, exhibiting similar effects on eukaryotic cells, in stark contrast to the significantly weaker activity of Reveromycin B.

This guide provides a comprehensive overview of the well-documented bioactivity of Reveromycin A as a benchmark for this class of compounds. Given the reported similarity, the data presented for Reveromycin A can be considered indicative of the expected bioactivity of this compound, pending further dedicated comparative studies.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

Both Reveromycin A and, by extension, this compound, exert their biological effects primarily through the potent and selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, Reveromycins halt protein production, leading to cell cycle arrest and, ultimately, apoptosis in susceptible cells.

This targeted action has been demonstrated to be particularly effective in specific cellular contexts, such as in osteoclasts and certain cancer cells, where the acidic microenvironment enhances the cell permeability of the Reveromycin compounds.

Comparative Bioactivity Data: A Focus on Reveromycin A

The following tables summarize the key quantitative data for the bioactivity of Reveromycin A across various therapeutic areas. These values serve as a reference for the anticipated potency of this compound.

Table 1: Anticancer Activity of Reveromycin A
Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.1[1][2]
A549Lung Cancer0.2[1][2]
MCF-7Breast Cancer0.15[1]
Table 2: Antifungal Activity of Reveromycin A
Fungal SpeciesIC50 (µg/mL)Reference
Candida albicans1.56
Aspergillus fumigatus3.13
Cryptococcus neoformans0.78
Table 3: Effects of Reveromycin A on Bone Metabolism
ActivityCell TypeEffective ConcentrationReference
Induction of ApoptosisOsteoclasts10 nM
Inhibition of Bone ResorptionOsteoclasts1-10 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of Reveromycin A (or D) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Osteoclast Apoptosis Assay (Caspase-3 Activity)
  • Osteoclast Generation: Bone marrow-derived macrophages are cultured with M-CSF and RANKL for 5-7 days to differentiate them into mature osteoclasts.

  • Compound Treatment: Osteoclasts are treated with Reveromycin A (or D) at the desired concentrations for 24 hours.

  • Cell Lysis: Cells are lysed, and the protein concentration of the lysate is determined.

  • Caspase-3 Activity Measurement: A colorimetric or fluorometric caspase-3 substrate is added to the cell lysate, and the absorbance or fluorescence is measured over time according to the manufacturer's instructions. The activity is normalized to the total protein concentration.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of Reveromycin A and a typical experimental workflow.

ReveromycinA_Signaling_Pathway cluster_extracellular Extracellular (Acidic) cluster_cell Cell Reveromycin_A_D Reveromycin A / D Cell_Membrane Cell Membrane Reveromycin_A_D->Cell_Membrane Increased Permeability IleRS Isoleucyl-tRNA Synthetase Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Inhibition Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to

Caption: Signaling pathway of Reveromycin A/D.

Experimental_Workflow cluster_workflow Bioactivity Assessment Workflow start Start cell_culture Cell Culture (Cancer/Fungal/Osteoclast) start->cell_culture compound_treatment Treatment with Reveromycin A / D cell_culture->compound_treatment incubation Incubation compound_treatment->incubation bio_assay Bioactivity Assay (e.g., MTT, Caspase) incubation->bio_assay data_analysis Data Analysis (IC50, Apoptosis Rate) bio_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Conclusion

While direct and extensive comparative data for this compound remains elusive, the available evidence strongly suggests that its bioactivity profile mirrors that of the well-characterized Reveromycin A. Both compounds function as potent inhibitors of isoleucyl-tRNA synthetase, leading to significant anticancer, antifungal, and bone-protective effects. The data and protocols presented for Reveromycin A serve as a robust foundation for researchers investigating the therapeutic potential of this compound and other analogs in this promising class of natural products. Further studies focusing on a direct, quantitative comparison between this compound and A are warranted to fully delineate any subtle differences in their potency and selectivity.

References

Reveromycin D: A Comparative Analysis of its Mechanism of Action in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of Reveromycin D's mechanism of action, with a comparative perspective against other protein synthesis inhibitors.

This compound belongs to the reveromycin family of polyketide antibiotics isolated from Streptomyces sp.[1][2] While much of the detailed mechanistic work has focused on its analogue, Reveromycin A, studies have consistently shown that Reveromycin A, C, and D exhibit closely similar biological activities, including antiproliferative effects against human tumor cell lines.[1] This guide provides a comprehensive overview of the validated mechanism of action for the Reveromycin family, with the understanding that the detailed molecular interactions are primarily extrapolated from studies on Reveromycin A. We also present a comparison with Actinomycin D, a well-characterized inhibitor of transcription, to highlight the distinct mechanisms of these two classes of cytotoxic agents.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for the Reveromycin family is the selective inhibition of eukaryotic protein synthesis.[1] This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS) , a crucial enzyme responsible for charging tRNA with the amino acid isoleucine during translation. By inhibiting IleRS, Reveromycins effectively halt the incorporation of isoleucine into nascent polypeptide chains, leading to a global shutdown of protein synthesis and subsequent cell cycle arrest and apoptosis.[3]

A key feature of Reveromycin A, and likely this compound, is its enhanced activity in acidic microenvironments. This property contributes to its selective cytotoxicity towards cells that actively secrete acid, such as osteoclasts and certain tumor cells, making it a compound of interest for osteoporosis and cancer research.

Comparative Performance and Cellular Effects

While specific quantitative data for this compound remains limited in publicly available literature, the consistent reports of its similar activity to Reveromycin A allow for a qualitative comparison. The Reveromycin family (A, C, and D) has demonstrated:

  • Inhibition of EGF-stimulated mitogen response in Balb/MK cells.

  • Morphological reversion of srcts-NRK cells , indicating an effect on oncogenic transformation.

  • Antiproliferative activity against various human tumor cell lines.

For comparative purposes, we contrast the mechanism of this compound with Actinomycin D.

FeatureThis compound (inferred from Reveromycin A)Actinomycin D
Primary Target Eukaryotic Isoleucyl-tRNA Synthetase (IleRS)DNA
Molecular Action Inhibits aminoacylation of tRNAIleIntercalates into G-C rich regions of DNA
Cellular Process Inhibited Protein Synthesis (Translation)Transcription (RNA Synthesis)
Selectivity Eukaryotic cells; enhanced activity in acidic microenvironmentsBroadly cytotoxic to prokaryotic and eukaryotic cells

Experimental Validation Protocols

The following are detailed methodologies for key experiments to validate the mechanism of action of this compound.

In Vitro Protein Synthesis Assay

This assay directly measures the effect of a compound on the translation machinery.

Protocol:

  • Prepare a cell-free translation system: Rabbit reticulocyte lysate or wheat germ extract are commonly used.

  • Set up reaction mixtures: Combine the cell-free extract with a master mix containing amino acids (including a radiolabeled amino acid like 35S-methionine), ATP, GTP, and a template mRNA (e.g., luciferase mRNA).

  • Add this compound: Introduce a range of concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a known protein synthesis inhibitor (e.g., cycloheximide) as positive and negative controls, respectively.

  • Incubate: Allow the translation reaction to proceed at the optimal temperature (typically 30-37°C) for a defined period (e.g., 60-90 minutes).

  • Measure protein synthesis: Quantify the incorporation of the radiolabeled amino acid into newly synthesized proteins using methods like trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by measuring the activity of a reporter protein like luciferase.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

Isoleucyl-tRNA Synthetase (IleRS) Activity Assay

This biochemical assay confirms the direct inhibition of the target enzyme.

Protocol:

  • Purify recombinant IleRS: Express and purify eukaryotic IleRS (e.g., human or yeast) from a suitable expression system.

  • Prepare reaction mixtures: In a microplate, combine purified IleRS with a reaction buffer containing ATP, L-isoleucine, and purified tRNAIle. One of the substrates, typically ATP or isoleucine, should be radiolabeled (e.g., [α-32P]ATP or [3H]isoleucine).

  • Add this compound: Add varying concentrations of this compound to the wells.

  • Initiate the reaction: Start the aminoacylation reaction by adding one of the key components (e.g., tRNAIle).

  • Incubate: Allow the reaction to proceed at the optimal temperature for a specific time.

  • Stop the reaction and precipitate tRNA: Terminate the reaction by adding a stop solution and precipitate the tRNA using TCA.

  • Quantify charged tRNA: Collect the precipitated tRNA on a filter membrane, wash to remove unincorporated radiolabeled substrate, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of IleRS inhibition at each this compound concentration and determine the IC50 value.

Cell Viability and Apoptosis Assays in Different Cell Lines

These assays assess the downstream cellular consequences of protein synthesis inhibition.

Protocol:

  • Cell Culture: Culture various cancer cell lines (e.g., HeLa, MCF-7, HCT116) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24, 48, and 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound at concentrations around the IC50 value.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

The inhibition of protein synthesis by this compound triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis. The following diagrams illustrate the proposed mechanism and experimental workflows.

ReveromycinD_Mechanism cluster_translation Protein Synthesis cluster_downstream Cellular Effects Amino Acids Amino Acids IleRS IleRS Amino Acids->IleRS tRNA tRNA tRNA->IleRS Aminoacyl-tRNA Aminoacyl-tRNA IleRS->Aminoacyl-tRNA Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome Ribosome Aminoacyl-tRNA->Ribosome Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain This compound This compound This compound->IleRS Inhibits Cell Cycle Arrest Cell Cycle Arrest Protein Synthesis Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Cell-Free Translation Assay Cell-Free Translation Assay Protein Synthesis Inhibition Protein Synthesis Inhibition Cell-Free Translation Assay->Protein Synthesis Inhibition IleRS Inhibition Assay IleRS Inhibition Assay Direct Target Engagement Direct Target Engagement IleRS Inhibition Assay->Direct Target Engagement Antiproliferative Effect Antiproliferative Effect Protein Synthesis Inhibition->Antiproliferative Effect Direct Target Engagement->Protein Synthesis Inhibition Cell Viability (MTT) Cell Viability (MTT) Cell Viability (MTT)->Antiproliferative Effect Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Induction of Cell Death Induction of Cell Death Apoptosis (Annexin V/PI)->Induction of Cell Death Antiproliferative Effect->Induction of Cell Death This compound This compound This compound->Cell-Free Translation Assay This compound->IleRS Inhibition Assay This compound->Cell Viability (MTT) This compound->Apoptosis (Annexin V/PI)

Caption: Experimental workflow for validating this compound's mechanism.

References

Reveromycin D vs. Other Polyketide Antibiotics in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Reveromycin D with other established polyketide antibiotics used in cancer therapy, namely Doxorubicin and Actinomycin D. The information is compiled from preclinical data to highlight their distinct mechanisms of action and therapeutic potential.

Introduction to Polyketide Antibiotics in Oncology

Polyketide antibiotics, a class of natural products derived from microorganisms, have long been a cornerstone of cancer chemotherapy.[1][2] Their complex chemical structures allow for diverse mechanisms of action, often involving interaction with DNA and essential cellular machinery, leading to cancer cell death.[3] While drugs like Doxorubicin and Actinomycin D have been in clinical use for decades, the emergence of novel polyketides like this compound presents new therapeutic possibilities with potentially different efficacy and safety profiles. This guide will delve into a comparative analysis of these compounds.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct head-to-head studies comparing this compound with Doxorubicin and Actinomycin D across a wide range of cancer cell lines are limited in the publicly available literature, the following tables summarize reported IC50 values for each compound in various cancer cell lines to provide a basis for comparison. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.[4]

Table 1: In Vitro Cytotoxicity (IC50) of Reveromycin A

Note: Data for this compound is scarce; therefore, data for the closely related Reveromycin A (RM-A) is presented here. The antitumor effect of RM-A has been observed to be potent, particularly in cell lines dependent on specific growth factors.[5]

Cell LineCancer TypeIC50 (nM)Reference
BG-1Ovarian Carcinoma30 - 300

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin

Cell LineCancer TypeIC50 (µM)Reference
RBECholangiocarcinoma3.703
Huh-28Cholangiocarcinoma1.841
HepG2Hepatocellular Carcinoma12.2
UMUC-3Bladder Cancer5.1
TCCSUPBladder Cancer12.6
BFTC-905Bladder Cancer2.3
HeLaCervical Carcinoma2.9
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
MDA-MB-231Breast Cancer6.602

Table 3: In Vitro Cytotoxicity (IC50) of Actinomycin D

Cell LineCancer TypeIC50 (µg/mL)Reference
VariousRNA Polymerase I Inhibition0.05
VariousRNA Polymerase II Inhibition0.5
VariousRNA Polymerase III Inhibition5
MG63OsteosarcomaProliferation inhibited at 0.1 - 5 µM

Mechanisms of Action: A Tale of Different Targets

The anticancer activity of these polyketide antibiotics stems from their distinct molecular mechanisms. This compound's mode of action is fundamentally different from that of Doxorubicin and Actinomycin D, which primarily target DNA.

This compound: Inhibition of Protein Synthesis

Reveromycin A (and presumably this compound) exerts its cytotoxic effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) . This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding transfer RNA (tRNA). By blocking IleRS, Reveromycin A halts the incorporation of isoleucine into newly forming polypeptide chains, leading to a global shutdown of protein production and subsequent cell death, or apoptosis. Interestingly, the uptake and pro-apoptotic effect of Reveromycin A are enhanced in acidic microenvironments, a common feature of tumors, suggesting a potential for tumor-selective targeting.

Reveromycin_D_Pathway ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibits Apoptosis Apoptosis ReveromycinD->Apoptosis Induces ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Required for

Mechanism of Action of this compound
Doxorubicin: DNA Intercalation and Topoisomerase II Poisoning

Doxorubicin is a well-established chemotherapeutic agent with a multi-faceted mechanism of action. Its primary modes of cytotoxicity involve:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This "poisons" the enzyme, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of free radicals, which cause damage to DNA, proteins, and cell membranes.

The culmination of these events triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Mechanism of Action of Doxorubicin
Actinomycin D: A Potent Transcription Inhibitor

Actinomycin D, another potent polyketide antibiotic, primarily functions by inhibiting transcription. It intercalates into DNA at G-C rich regions, forming a stable complex that physically obstructs the progression of RNA polymerase. This leads to a global inhibition of RNA synthesis, which in turn halts protein production. The resulting cellular stress activates signaling pathways, including the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

ActinomycinD_Pathway ActinomycinD Actinomycin D DNA DNA (G-C rich regions) ActinomycinD->DNA Intercalates RNA_Polymerase RNA Polymerase ActinomycinD->RNA_Polymerase Blocks Transcription Transcription RNA_Polymerase->Transcription Mediates p53_Pathway p53 Pathway Activation Transcription->p53_Pathway Inhibition leads to Apoptosis Apoptosis p53_Pathway->Apoptosis Induces

Mechanism of Action of Actinomycin D

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of anticancer agents. Below are outlines for key in vitro and in vivo experiments.

In Vitro IC50 Determination using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of drug Incubate_24h->Add_Drug Incubate_48_72h Incubate for 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Workflow for IC50 Determination by MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound, Doxorubicin, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vivo Tumor Growth Inhibition Study

Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer drugs.

Workflow:

TGI_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring cluster_3 Endpoint Analysis Implant_Cells Implant cancer cells subcutaneously in mice Monitor_Tumor Monitor tumor growth Implant_Cells->Monitor_Tumor Randomize_Mice Randomize mice into treatment groups Monitor_Tumor->Randomize_Mice Administer_Drug Administer drug or vehicle according to schedule Randomize_Mice->Administer_Drug Measure_Tumor Measure tumor volume periodically Administer_Drug->Measure_Tumor Monitor_Weight Monitor body weight Euthanize Euthanize mice at endpoint Monitor_Weight->Euthanize Excise_Tumor Excise and weigh tumors Euthanize->Excise_Tumor Analyze_Data Analyze tumor growth inhibition Excise_Tumor->Analyze_Data

Workflow for In Vivo Tumor Growth Inhibition Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth, and once tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle to the respective groups according to the planned dosing schedule and route.

  • Monitoring: Regularly measure tumor volume and mouse body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Clinical Development Status

As of late 2025, Doxorubicin and Actinomycin D are well-established chemotherapeutic agents with extensive clinical use. In contrast, this compound and its analogue Reveromycin A appear to be in the preclinical stages of development for cancer therapy. No active clinical trials for this compound or A in oncology are readily identifiable in major clinical trial registries. Further research is needed to establish their safety and efficacy in human subjects.

Conclusion and Future Perspectives

This compound presents a compelling profile as a potential anticancer agent due to its unique mechanism of action targeting protein synthesis, which is distinct from the DNA-damaging effects of established polyketide antibiotics like Doxorubicin and Actinomycin D. This difference in mechanism could offer advantages in overcoming resistance to conventional chemotherapies. However, a significant gap in the current literature is the lack of direct comparative studies, particularly for this compound itself. Future research should focus on head-to-head in vitro and in vivo comparisons with standard-of-care agents across a broad panel of cancer types. Furthermore, elucidating the detailed signaling pathways downstream of IleRS inhibition by this compound will be crucial for identifying potential biomarkers for patient selection and for designing rational combination therapies. The preferential activity of Reveromycin A in acidic environments also warrants further investigation as a strategy for tumor-specific targeting. While still in early-stage research, this compound holds promise as a novel addition to the arsenal of polyketide-based cancer therapeutics.

References

Comparative Analysis of Antifungal Efficacy: Reveromycin D and Fluconazole - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the antifungal efficacy of Reveromycin D and the widely-used clinical antifungal, fluconazole, is currently hampered by a significant lack of publicly available data on the antifungal properties of this compound against clinically relevant fungal pathogens. While extensive information exists for fluconazole, detailing its mechanism of action, in vitro activity, and in vivo efficacy, similar quantitative data for this compound is notably absent in the current scientific literature. This guide will present the available information for both compounds and highlight the existing knowledge gap that prevents a direct, data-driven comparison.

Introduction to the Antifungal Agents

Fluconazole is a triazole antifungal agent that has been a cornerstone of antifungal therapy for several decades. It is known for its excellent oral bioavailability and broad-spectrum activity against many yeast species.

This compound is a polyketide natural product isolated from the genus Streptomyces. While some members of the Reveromycin family, such as Reveromycin A, have been noted to possess antifungal activity, the primary focus of research on these compounds has been directed towards their potent anti-cancer and anti-osteoporotic properties.

Mechanism of Action

The distinct mechanisms of action of fluconazole and what is known about the Reveromycin class of compounds suggest different cellular targets and pathways.

Fluconazole: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole alters the fluidity and integrity of the cell membrane, leading to the inhibition of fungal growth and replication. This mechanism is primarily fungistatic against Candida species.

This compound: While the specific antifungal mechanism of this compound has not been detailed, studies on the closely related Reveromycin A indicate that its primary target is the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is essential for protein synthesis. By inhibiting IleRS, Reveromycin A effectively halts protein production, leading to cell cycle arrest and apoptosis. It is presumed that this compound may share a similar mechanism of action.

Simplified Antifungal Mechanisms of Action cluster_fluconazole Fluconazole cluster_reveromycin Reveromycin A (Presumed for D) Fluconazole Fluconazole Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Reveromycin_A Reveromycin A IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_A->IleRS Inhibits Isoleucine_tRNA Isoleucyl-tRNA IleRS->Isoleucine_tRNA Charges tRNA Protein_Synthesis Protein Synthesis Isoleucine_tRNA->Protein_Synthesis Fungal_Growth Fungal Growth & Proliferation Protein_Synthesis->Fungal_Growth Essential for

Figure 1. Simplified signaling pathways for the mechanisms of action of Fluconazole and Reveromycin A.

In Vitro Antifungal Efficacy: A Data Gap for this compound

A critical component of comparing antifungal agents is the analysis of their in vitro activity, typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fluconazole: Decades of research have produced a wealth of MIC data for fluconazole against a wide array of clinically important fungi. This data is crucial for establishing clinical breakpoints, guiding therapeutic decisions, and monitoring for the emergence of resistance.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Fluconazole Against Common Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.25 - 4
Candida glabrata0.5 - 64
Candida parapsilosis0.125 - 4
Candida tropicalis0.25 - 8
Cryptococcus neoformans2 - 16
Aspergillus fumigatusGenerally resistant

Note: MIC values can vary significantly between isolates and are dependent on the testing methodology (e.g., CLSI, EUCAST).

This compound: Despite extensive searches of scientific literature, no specific MIC data for this compound against human fungal pathogens such as Candida, Aspergillus, or Cryptococcus species could be found. While one study mentioned that Reveromycin A exhibits inhibitory effects against Candida albicans, it did not provide quantitative MIC values. Another study reported the activity of Reveromycin A and B against various plant pathogenic fungi, but this data is not directly comparable for clinical applications.

Due to this lack of data, a direct comparison of the in vitro potency of this compound and fluconazole is not possible at this time.

Time-Kill Kinetics

Time-kill assays provide a dynamic measure of an antifungal agent's activity over time, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) effects.

Fluconazole: Time-kill studies have generally characterized fluconazole as having a fungistatic effect against most susceptible Candida species. At concentrations above the MIC, fluconazole prevents fungal proliferation but does not typically cause a rapid reduction in the number of viable fungal cells.

This compound: As with MIC data, no time-kill kinetic studies for this compound against clinically relevant fungi have been published. Without this information, it is unknown whether this compound exhibits a fungistatic or fungicidal activity against these pathogens.

In Vivo Efficacy

Animal models of fungal infections are essential for evaluating the in vivo efficacy of antifungal compounds and their potential for clinical development.

Fluconazole: Fluconazole has been extensively studied in various animal models of fungal infections, including disseminated candidiasis, cryptococcal meningitis, and oropharyngeal candidiasis. These studies have demonstrated its efficacy in reducing fungal burden and improving survival, which has been corroborated by its successful clinical use in humans.

This compound: There is no available data from in vivo studies of this compound in animal models of fungal disease. The existing in vivo research on Reveromycins focuses on their effects in models of cancer and bone disease.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate and reproducible assessment of antifungal efficacy.

Minimum Inhibitory Concentration (MIC) Testing: Standardized methods for MIC testing of yeasts and molds have been established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

General Workflow for Broth Microdilution MIC Assay A Prepare standardized fungal inoculum C Inoculate microtiter plate with fungal suspension A->C B Serially dilute antifungal agent in microtiter plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the lowest drug concentration with no visible growth (MIC) E->F

Figure 2. General workflow for a broth microdilution MIC assay.

Time-Kill Kinetic Assay: This assay involves exposing a standardized fungal inoculum to a specific concentration of the antifungal agent over a set period. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable colony-forming units (CFUs).

General Workflow for Time-Kill Kinetic Assay A Prepare standardized fungal inoculum B Add antifungal agent at desired concentration A->B C Incubate with agitation B->C D Remove aliquots at specified time points C->D E Serially dilute and plate aliquots D->E F Incubate plates and count CFUs E->F G Plot log10 CFU/mL versus time F->G

Figure 3. General workflow for a time-kill kinetic assay.

In Vivo Murine Model of Disseminated Candidiasis: This model is commonly used to assess the efficacy of antifungal agents. Mice are typically immunosuppressed and then infected intravenously with a standardized inoculum of Candida albicans. Treatment with the antifungal agent is then initiated, and outcomes such as survival and fungal burden in target organs (e.g., kidneys) are measured.

Workflow for a Murine Model of Disseminated Candidiasis A Immunosuppress mice (e.g., with cyclophosphamide) C Infect mice intravenously via tail vein A->C B Prepare standardized Candida albicans inoculum B->C D Initiate treatment with antifungal agent or vehicle C->D E Monitor survival and clinical signs D->E F At endpoint, harvest organs (e.g., kidneys) D->F G Determine fungal burden (CFU/gram of tissue) F->G

Figure 4. General workflow for an in vivo murine model of disseminated candidiasis.

While these are generalized protocols, the specific parameters for testing this compound (e.g., solvent, concentration range, incubation times) have not been established in the literature.

Conclusion and Future Directions

Future research should focus on:

  • In vitro susceptibility testing: Determining the MICs of this compound against a broad panel of clinically relevant yeasts and molds.

  • Time-kill studies: Characterizing the fungistatic versus fungicidal activity of this compound.

  • In vivo efficacy studies: Evaluating the potential of this compound in established animal models of fungal infections.

  • Mechanism of action studies: Confirming the specific antifungal mechanism of this compound.

Until such data becomes available, any discussion of the comparative antifungal efficacy of this compound and fluconazole remains speculative. The unique presumed mechanism of action of the Reveromycins suggests they could represent a novel class of antifungal agents, making this a promising area for future investigation.

A Comparative Guide to the Antiproliferative Effects of Reveromycin A

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Reveromycin D: While this guide focuses on Reveromycin A, it serves as a close proxy for this compound. Extensive research on the specific antiproliferative effects of this compound is not widely available in peer-reviewed literature. Reveromycin A is a well-studied analogue, and its biological activities are expected to be highly similar.

Reveromycin A, a polyketide natural product, has garnered significant interest for its potent antiproliferative and pro-apoptotic activities against various cell types, particularly cancer cells and osteoclasts. This guide provides a comparative analysis of Reveromycin A's efficacy, supported by experimental data and detailed protocols for key assays.

Comparative Antiproliferative Activity

Reveromycin A exhibits selective cytotoxicity, with its effects being particularly pronounced in the acidic microenvironments often associated with tumors and bone resorption sites.[1] Its primary mechanism of action is the inhibition of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[2][3][4][5] This targeted action leads to cell cycle arrest and apoptosis.

The following table summarizes the available quantitative data on the antiproliferative effects of Reveromycin A in comparison to other established therapeutic agents.

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Reveromycin A Purified OsteoclastsMTT Assay0.2 µM
Reveromycin A Multiple Myeloma (INA-6) in co-culture with Osteoclasts7-AAD Staining1 µM (effective concentration)
Zoledronic Acid Multiple Myeloma (INA-6) in co-culture with Osteoclasts7-AAD Staining5 µM (effective concentration)
Bortezomib Multiple Myeloma (RPMI 8226)Not Specified7 nM
Bortezomib Multiple Myeloma (U-266)MTT Assay7.1 nM
Bortezomib Multiple Myeloma (MM1S)Not Specified15.2 nM

Signaling Pathways and Mechanism of Action

Reveromycin A's antiproliferative effects are rooted in its ability to disrupt essential cellular processes. The primary target is the inhibition of protein synthesis through the binding to isoleucyl-tRNA synthetase. Additionally, its activity is linked to the PI3K-Akt signaling pathway, a critical regulator of cell survival and proliferation.

ReveromycinA_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase Isoleucine->IleRS tRNA-Ile tRNA-Ile tRNA-Ile->IleRS ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Enables ReveromycinA Reveromycin A ReveromycinA->IleRS Inhibits ProteinSynthesis->Proliferation

Signaling Pathway of Reveromycin A's Antiproliferative Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the antiproliferative effects of Reveromycin A.

Cell Viability Assay (WST-8)

This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.

Materials:

  • 96-well plates

  • Cell culture medium

  • Reveromycin A and other test compounds

  • WST-8 solution (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Add 10 µL of various concentrations of the test compounds to the wells.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

Procedure:

  • Induce apoptosis in cells by treating with Reveromycin A for the desired time.

  • Harvest cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow Start Start: Cell Culture Treatment Treat cells with Reveromycin A Start->Treatment Harvest Harvest and wash cells with PBS Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for the Annexin V Apoptosis Assay.
Western Blot for Caspase Cleavage

This technique is used to detect the cleavage of caspases, which is a hallmark of apoptosis.

Materials:

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Sp1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

References

Independent Verification of Reveromycin D's Inhibitory Effects on EGF Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Reveromycin D on the Epidermal Growth Factor (EGF) response with other established EGFR inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction to this compound and EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a common driver in the development and progression of various cancers.[1] Consequently, EGFR has become a major target for anticancer therapies. These therapies primarily include small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.

Reveromycins are a class of polyketide antibiotics. While this compound has been identified as an inhibitor of the mitogenic activity of EGF, detailed studies on its specific inhibitory mechanism and potency are limited. However, its close analog, Reveromycin A, has been shown to inhibit Transforming Growth Factor-alpha (TGF-α)-dependent cell proliferation.[2] Since TGF-α is a ligand for the EGFR, these findings suggest that Reveromycins may interfere with the EGFR signaling pathway. This guide will use data available for Reveromycin A as a proxy for the Reveromycin class to compare its effects with well-established EGFR TKIs.

Comparative Analysis of Inhibitory Potency

To provide a quantitative comparison, the half-maximal inhibitory concentration (IC50) values for Reveromycin A and several FDA-approved EGFR TKIs are presented below. The A431 cell line, a human epidermoid carcinoma cell line with high EGFR expression, is a commonly used model for such studies.

InhibitorTarget/MechanismCell LineIC50 (Concentration)Citation(s)
Reveromycin A Inhibition of TGF-α-dependent proliferationBG-1 (human ovarian carcinoma)30-300 nM[2]
Gefitinib EGFR Tyrosine KinaseA4311.86 ± 0.45 µM (72h)[3]
Erlotinib EGFR Tyrosine KinaseA4311.531 µM
Afatinib EGFR/HER2 Tyrosine Kinase (irreversible)PC-9 (NSCLC)0.28 nM
Dacomitinib Pan-ErbB Tyrosine Kinase (irreversible)Multiple HNSCC cell lines<10 nM to >1 µM

Note: The provided IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions (e.g., cell line, incubation time, assay method). This table serves as a general reference for the potency of these inhibitors.

Mechanisms of Action

The inhibitory mechanism of Reveromycins on the EGF response appears to be distinct from that of the classical EGFR TKIs.

Reveromycin's Putative Mechanism

The primary molecular target of Reveromycin A is reportedly the inhibition of isoleucyl-tRNA synthetase, which leads to a global reduction in protein synthesis. This, in turn, would affect the production of proteins essential for cell proliferation, thereby indirectly inhibiting the cellular response to growth factors like EGF.

EGFR Tyrosine Kinase Inhibitors (TKIs)

EGFR TKIs, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors that bind to the intracellular kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

cluster_0 EGFR Tyrosine Kinase Inhibitors (TKIs) cluster_1 This compound (putative) EGFR Kinase Domain EGFR Kinase Domain No Phosphorylation No Phosphorylation EGFR Kinase Domain->No Phosphorylation Leads to ATP ATP ATP->EGFR Kinase Domain Binds TKIs TKIs TKIs->EGFR Kinase Domain Competes with ATP Isoleucyl-tRNA Synthetase Isoleucyl-tRNA Synthetase Protein Synthesis Inhibition Protein Synthesis Inhibition Isoleucyl-tRNA Synthetase->Protein Synthesis Inhibition Leads to Reveromycin Reveromycin Reveromycin->Isoleucyl-tRNA Synthetase Inhibits Reduced Proliferation Reduced Proliferation Protein Synthesis Inhibition->Reduced Proliferation Results in

Figure 1: Mechanisms of EGFR Inhibition.

Experimental Protocols

Independent verification of the inhibitory effects of this compound on the EGF response can be achieved through a series of well-established experimental protocols.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control inhibitors (e.g., Gefitinib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Figure 2: MTT Assay Workflow.
EGFR Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of EGFR activation.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with the inhibitor for 1-2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathway Overview

The EGF signaling pathway is a complex cascade of molecular events that ultimately leads to cell proliferation.

EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation GRB2/SOS GRB2/SOS Dimerization & Autophosphorylation->GRB2/SOS PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation TKIs TKIs TKIs->Dimerization & Autophosphorylation Inhibits Reveromycin (putative) Reveromycin (putative) Reveromycin (putative)->Cell Proliferation Inhibits (via protein synthesis)

References

Unraveling the Anticancer Potential of Reveromycin D and C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available data on Reveromycin D and C reveals distinct anticancer profiles, with current research predominantly highlighting the cytotoxic and proliferation-inhibiting activities of Reveromycin C against specific cancer cell lines. While information on this compound's anticancer properties remains limited in publicly accessible literature, a side-by-side comparison based on existing data for Reveromycin C provides valuable insights for researchers in oncology and drug discovery.

Executive Summary

Data Presentation: A Focus on Reveromycin C

Due to the current lack of available data for this compound, the following table summarizes the reported anticancer activities of Reveromycin C.

CompoundCancer Cell LineCell TypePotency MetricValue
Reveromycin CKBHuman Oral Epidermoid CarcinomaIC502.0 µg/mL[1]
Reveromycin CK562Human Chronic Myelogenous LeukemiaIC502.0 µg/mL[1]
Reveromycin CNRK (sarcoma-virus-transformed)Rat KidneyEC501.58 µg/mL[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half-maximal response. In this context, it refers to the reversal of transformed cell morphology.

Mechanism of Action: Insights from the Reveromycin Family

While the specific anticancer mechanism of Reveromycin C and D has not been extensively elucidated, studies on the related compound, Reveromycin A, offer potential insights. Reveromycin A has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly under acidic conditions often found in tumor microenvironments.[2] This effect is mediated through the inhibition of isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis. It is plausible that Reveromycin C and D may share a similar mechanism of action, though further investigation is required to confirm this.

Reveromycin C has also been identified as an inhibitor of the mitogenic activity induced by the epidermal growth factor (EGF).[3] EGF and its receptor (EGFR) play a critical role in cell proliferation and survival, and their signaling pathways are often dysregulated in cancer. By inhibiting EGF-induced mitogenic activity, Reveromycin C may disrupt this key cancer-promoting pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the anticancer properties of compounds like Reveromycin C and D.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Reveromycin C) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated for a few hours to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

  • Staining: Cells are resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the potential mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Seeding (96-well plate) B Treatment with Reveromycin C or D A->B C Incubation (e.g., 48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Determination E->F

Figure 1. A generalized workflow for determining the in vitro cytotoxicity of Reveromycin C or D against cancer cell lines.

G cluster_1 Hypothesized Apoptotic Pathway Rev Reveromycin C / D IleRS Isoleucyl-tRNA Synthetase Rev->IleRS inhibition Protein_Synth Protein Synthesis Inhibition IleRS->Protein_Synth Apoptosis Apoptosis Protein_Synth->Apoptosis

Figure 2. A potential mechanism of action for Reveromycin C and D, extrapolated from the known activity of Reveromycin A.

Future Directions

The significant gap in the scientific literature regarding the anticancer properties of this compound presents a clear opportunity for future research. A direct, side-by-side comparative study of this compound and C against a broad panel of cancer cell lines is warranted. Such a study should include the determination of IC50 values, elucidation of their effects on cell cycle progression and apoptosis, and investigation into their specific molecular targets and signaling pathways. This research will be crucial in determining the potential of this compound as a novel anticancer agent and in further understanding the structure-activity relationships within the reveromycin class of compounds.

References

Evaluating the Specificity of Reveromycin D Against Different Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Reveromycin D's potential antifungal specificity, drawing upon available data for its close structural analog, Reveromycin A. Due to a lack of specific experimental data for this compound in the public domain, this document leverages information on Reveromycin A to provide a foundational understanding of its potential efficacy and mechanism of action against various fungal pathogens. This guide also presents a comparison with established antifungal agents, offering insights for future research and drug development.

Executive Summary

Reveromycin A, a polyketide antibiotic, has demonstrated a noteworthy breadth of antifungal activity against both plant and human fungal pathogens. Its primary mechanism of action involves the specific inhibition of isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi.[1][2][3][4][5] While direct data on this compound is limited, the structural similarities suggest a comparable mode of action and potential as a selective antifungal agent. This guide synthesizes the available data for Reveromycin A, presents standardized experimental protocols for antifungal susceptibility testing, and visually represents its mechanism of action.

Comparative Antifungal Activity

Quantitative data on the antifungal activity of Reveromycin A is summarized below. It is important to note that the efficacy of Reveromycins can be influenced by pH, with increased activity observed under acidic conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Reveromycin A Against Various Fungal Pathogens
Fungal PathogenMIC (µg/mL)pHReference
Candida albicans~1.7 (3 µM)3.0
Plant Pathogenic Fungi (general)16 - 64Not Specified

Note: Data for this compound is not currently available. The data presented is for Reveromycin A and should be considered as an indicator of potential activity.

Table 2: Comparison of Antifungal Agents' Spectrum of Activity
Antifungal AgentClassGeneral Spectrum of Activity
Reveromycin A (as a proxy for this compound) PolyketideBroad-spectrum including Candida and various plant pathogenic fungi.
Fluconazole AzoleActive against most Candida species (with notable exceptions like C. krusei and some C. glabrata strains), and Cryptococcus neoformans.
Amphotericin B PolyeneBroad-spectrum fungicidal activity against most pathogenic yeasts and molds, including Candida, Aspergillus, and Cryptococcus.
Caspofungin EchinocandinActive against most Candida species and has activity against Aspergillus species.

Mechanism of Action: Isoleucyl-tRNA Synthetase Inhibition

Reveromycin A exerts its antifungal effect by targeting and inhibiting isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in the fungal protein synthesis machinery. This inhibition prevents the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), thereby halting protein production and leading to cell growth arrest and, ultimately, cell death. This specific targeting of a key fungal enzyme contributes to its selective toxicity against fungi.

Reveromycin_Mechanism cluster_fungal_cell Fungal Cell Cytoplasm Ile Isoleucine Aminoacylation Aminoacylation Ile->Aminoacylation ATP ATP ATP->Aminoacylation IleRS Isoleucyl-tRNA Synthetase (IleRS) IleRS->Aminoacylation tRNA_Ile tRNA-Ile tRNA_Ile->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis Isoleucyl-tRNA Cell_Growth Fungal Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Reveromycin_D This compound Reveromycin_D->IleRS Inhibition

Caption: Mechanism of action of this compound (postulated) via inhibition of isoleucyl-tRNA synthetase.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal specificity of a compound like this compound. These protocols are based on established standards.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

a. Inoculum Preparation:

  • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or until sporulation (molds).

  • Prepare a fungal suspension in sterile saline or water.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.

  • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and a slightly higher concentration for molds.

b. Assay Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculate each well with the prepared fungal suspension.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

c. MIC Determination:

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For agents like amphotericin B, the endpoint is often 100% inhibition. The endpoint for this compound would need to be established.

Experimental Workflow for Antifungal Specificity Evaluation

The following diagram outlines a typical workflow for assessing the specificity of a novel antifungal compound.

Antifungal_Specificity_Workflow cluster_workflow Experimental Workflow Start Start: Novel Compound (this compound) Primary_Screen Primary Antifungal Screen (e.g., Agar Diffusion) Start->Primary_Screen MIC_Determination MIC Determination (Broth Microdilution) Primary_Screen->MIC_Determination Spectrum_Analysis Broad-Spectrum Analysis (Panel of Fungal Pathogens) MIC_Determination->Spectrum_Analysis Comparative_Studies Comparative Studies vs. Standard Antifungals Spectrum_Analysis->Comparative_Studies Mechanism_of_Action Mechanism of Action Studies Comparative_Studies->Mechanism_of_Action Conclusion Conclusion on Specificity and Potential Mechanism_of_Action->Conclusion

Caption: A streamlined workflow for evaluating the antifungal specificity of a new compound.

Conclusion and Future Directions

The available evidence for Reveromycin A suggests that this compound holds promise as a specific antifungal agent with a well-defined molecular target. Its mechanism of inhibiting isoleucyl-tRNA synthetase is distinct from many currently used antifungals, which primarily target the cell membrane or cell wall. This novel mechanism could be advantageous in combating fungal strains that have developed resistance to existing drug classes.

However, a comprehensive evaluation of this compound is imperative. Future research should focus on:

  • Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species, as well as emerging multidrug-resistant strains.

  • Conducting direct comparative studies of this compound against standard-of-care antifungal drugs to accurately assess its relative potency and spectrum.

  • Investigating the potential for synergistic effects when this compound is combined with other antifungal agents.

  • Elucidating the precise molecular interactions of this compound with fungal isoleucyl-tRNA synthetase to guide the development of even more potent and specific derivatives.

The insights gained from such studies will be crucial in determining the clinical potential of this compound as a next-generation antifungal therapeutic.

References

Structure-Activity Relationship of Reveromycin D and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Reveromycin D belongs to a class of polyketide antibiotics known for their potent biological activities, including antifungal, anti-cancer, and anti-osteoporotic effects. Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the development of novel therapeutics with improved efficacy and selectivity. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationships (SAR), experimental data, and the underlying molecular mechanisms. While much of the detailed research has focused on the closely related Reveromycin A, the structural similarities allow for strong inferences regarding this compound's mode of action.

Comparative Biological Activity

The biological activity of Reveromycins is highly dependent on their chemical structure. Modifications to the side chain and the spiroacetal core can significantly impact their potency. While comprehensive quantitative data for a wide range of this compound analogs is limited in publicly available literature, studies on related Reveromycins provide valuable insights into the structure-activity relationship.

Compound/AnalogKey Structural Feature(s)Biological ActivityReference
Reveromycin A 6,6-spiroacetal core, C18 hemisuccinatePotent inhibitor of eukaryotic protein synthesis, induces apoptosis, antifungal.[1]
Reveromycin B 5,6-spiroacetal core (rearranged from Reveromycin A)Very weak biological activity compared to Reveromycin A, C, and D.[1]
Reveromycin C Similar to Reveromycin ASimilar biological activities to Reveromycin A.[1]
This compound Similar to Reveromycin ASimilar biological activities to Reveromycin A.[1]
17-hydroxy-RM-T Hydroxylation at C17 instead of C18Comparable anti-malarial activity to Reveromycin A and T, with low cytotoxicity.
17-hemisuccinyloxy-RM-T Hemisuccinyloxy group at C17Comparable anti-multiple myeloma activity to Reveromycin A and T, with low cytotoxicity.

Key Observations from SAR Studies:

  • Spiroacetal Core: The 6,6-spiroacetal core of Reveromycin A (and presumably D) is critical for its potent biological activity. Rearrangement to the 5,6-spiroacetal structure, as seen in Reveromycin B, leads to a significant loss of function.[1]

  • Side Chains: The nature of the side chains significantly influences the biological effects. The similar activities of Reveromycins A, C, and D suggest that minor variations in the side chain are tolerated, whereas the drastic drop in activity for Reveromycin B highlights the importance of the overall conformation dictated by the spiroacetal.

  • C5 Hydroxyl and C24 Carboxyl Groups: Studies on Reveromycin A have shown that the C5 hydroxyl group and the C24 carboxyl group are crucial for its inhibitory effects on isoleucyl-tRNA synthetase and in vitro protein synthesis.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase and Induction of Apoptosis

The primary molecular target of Reveromycin A is eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By binding to IleRS, Reveromycin A prevents the charging of tRNA with isoleucine, leading to a halt in protein production and subsequently inducing apoptosis (programmed cell death). Given the high structural and biological similarity, this compound is presumed to act through the same mechanism. The induction of apoptosis by Reveromycin A has been shown to proceed through the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Reveromycin_D_Signaling_Pathway Proposed Signaling Pathway of this compound ReveromycinD This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinD->IleRS Inhibition Apoptosis Apoptosis ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Required for Caspase9 Caspase-9 Activation CellDeath Cell Death Apoptosis->CellDeath Caspase9->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro assays to determine their cytotoxicity, target engagement, and mechanism of action. Below are detailed protocols for key experiments.

Cytotoxicity Screening Workflow

A typical workflow for assessing the cytotoxic activity of novel compounds like this compound analogs is outlined below.

Cytotoxicity_Screening_Workflow General Workflow for Cytotoxicity Screening Start Start: Compound Library (this compound Analogs) CellCulture 1. Cell Culture (e.g., Cancer Cell Lines) Start->CellCulture CompoundTreatment 2. Compound Treatment (Varying Concentrations) CellCulture->CompoundTreatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) CompoundTreatment->Incubation MTT_Assay 4. MTT Assay (Measure Cell Viability) Incubation->MTT_Assay DataAnalysis 5. Data Analysis (Calculate IC50 values) MTT_Assay->DataAnalysis SAR 6. Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: General workflow for cytotoxicity screening.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., HeLa, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound or analogs dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This assay measures the ability of a compound to inhibit the aminoacylation activity of IleRS.

  • Materials:

    • Recombinant human or yeast IleRS

    • [³H]-Isoleucine

    • tRNA specific for isoleucine (tRNAIle)

    • ATP

    • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation counter and fluid

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, [³H]-Isoleucine, and tRNAIle.

    • Add varying concentrations of the this compound analog or a vehicle control to the reaction mixture.

    • Initiate the reaction by adding the recombinant IleRS enzyme.

    • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

    • Filter the mixture through glass fiber filters and wash with cold 5% TCA to remove unincorporated [³H]-Isoleucine.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of IleRS activity for each compound concentration and determine the IC50 value.

Caspase-9 Activation by Western Blot

This method detects the cleavage of pro-caspase-9 into its active form, indicating the activation of the intrinsic apoptotic pathway.

  • Materials:

    • Cells treated with this compound or analogs

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against caspase-9 (detects both pro- and cleaved forms)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blot imaging system

  • Procedure:

    • Treat cells with the test compounds for various time points.

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-caspase-9 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the bands corresponding to pro-caspase-9 (approx. 47 kDa) and cleaved caspase-9 (approx. 35/37 kDa) using an imaging system. An increase in the cleaved form indicates caspase-9 activation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Reveromycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of Reveromycin D, aligning with general best practices for cytotoxic laboratory waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound should always occur within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols.[5]

Personal Protective Equipment (PPE) for Handling this compound
Gloves
Eye Protection
Lab Coat
Respiratory Protection

This compound Disposal Workflow

The following diagram outlines the procedural flow for the safe disposal of this compound waste.

ReveromycinD_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Waste Storage & Collection cluster_3 Final Disposal Start Generate this compound Waste Segregate Segregate into Designated Cytotoxic Waste Containers Start->Segregate Label Label Container: 'Cytotoxic Waste' 'Hazardous Waste' Chemical Name & Quantity Segregate->Label Seal Securely Seal Container When Not in Use or Full Label->Seal Store Store in a Designated, Secure Hazardous Waste Accumulation Area Seal->Store Arrange_Pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Service Store->Arrange_Pickup Transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) Arrange_Pickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Disposal workflow for this compound waste.

Detailed Disposal Procedures

Follow these step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste contaminated with this compound must be segregated into dedicated, clearly marked cytotoxic waste containers. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated lab consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper, and vials).

  • Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinses.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant cytotoxic sharps container.

Step 2: Container Labeling and Management

Proper labeling is crucial for regulatory compliance and the safety of waste handlers.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Leak-proof, rigid container with a secure lid. Lined with a heavy-duty, yellow chemotherapy waste bag."CYTOTOXIC WASTE - INCINERATE ONLY", "HAZARDOUS WASTE", Chemical Name: this compound
Liquid Waste Leak-proof, shatter-resistant container (e.g., plastic-coated glass or polyethylene)."CYTOTOXIC LIQUID WASTE - INCINERATE ONLY", "HAZARDOUS WASTE", Chemical Name: this compound, Approximate Concentration
Sharps Puncture-resistant container specifically designed for cytotoxic sharps."CYTOTOXIC SHARPS - INCINERATE ONLY", "HAZARDOUS WASTE"

Containers should be sealed when not in immediate use and should not be overfilled.

Step 3: Temporary Storage in the Laboratory

Sealed cytotoxic waste containers must be stored in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked with a warning sign.

Step 4: Professional Waste Disposal

The disposal of cytotoxic waste is highly regulated. Under no circumstances should this compound waste be disposed of in the regular trash, down the drain, or through autoclaving. Autoclaving may not effectively degrade the compound and could lead to the aerosolization of hazardous materials.

Engage a licensed and reputable hazardous waste disposal company for the collection, transportation, and final disposal of all this compound waste. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations. The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.

Spill Management Protocol

In the event of a this compound spill, immediate action is required to contain the contamination and protect personnel.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate non-essential individuals.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, all personnel involved must wear the full PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with absorbent pads dampened with a suitable solvent (e.g., ethanol) to avoid generating dust.

    • For liquid spills: Cover the spill with absorbent pads, working from the outside in.

  • Clean the Spill: Using forceps, carefully place all contaminated absorbent materials into a designated cytotoxic waste container. Clean the spill area with a detergent solution, followed by a thorough rinse with water. All cleaning materials must also be disposed of as cytotoxic waste.

  • Decontaminate: Decontaminate all non-disposable equipment used in the cleanup process.

  • Report the Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Chemical Deactivation

Currently, there are no universally established and validated chemical deactivation protocols specifically for this compound. While some cytotoxic drugs can be degraded by oxidizing agents like sodium hypochlorite or hydrogen peroxide, the efficacy of these methods for this compound is unknown. Attempting unvalidated chemical deactivation is not recommended as it could produce other hazardous byproducts. Therefore, the most reliable and safest disposal method remains collection by a licensed hazardous waste service for high-temperature incineration.

References

Personal protective equipment for handling Reveromycin D

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for Reveromycin D necessitates handling it as a potent compound with unknown toxicity. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, including operational and disposal plans, based on established best practices for managing uncharacterized chemical agents.

Immediate Safety and Handling Protocols

Given the lack of a specific Safety Data Sheet (SDS), all operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A designated handling area should be clearly demarcated.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent skin and eye contact and respiratory exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gown or apron- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers

Operational Workflow for Handling this compound

A systematic workflow is essential for safely handling potent, uncharacterized compounds like this compound. The following diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review Available Analog Data (if any) prep_risk->prep_sds prep_area Designate Handling Area in Fume Hood prep_sds->prep_area prep_ppe Assemble and Inspect PPE prep_area->prep_ppe prep_spill Ensure Spill Kit is Accessible prep_ppe->prep_spill handle_don Don Appropriate PPE prep_spill->handle_don handle_weigh Weigh/Measure Compound handle_don->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp clean_surface Decontaminate Work Surfaces handle_exp->clean_surface clean_equip Decontaminate Reusable Equipment clean_surface->clean_equip clean_ppe Remove PPE Carefully clean_equip->clean_ppe disp_waste Segregate and Label Hazardous Waste clean_ppe->disp_waste disp_container Dispose of Contaminated Single-Use Items disp_waste->disp_container disp_contact Contact Environmental Health & Safety (EHS) for Pickup disp_container->disp_contact

Caption: Operational workflow for handling this compound.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.

Spill Response Protocol

spill_start Spill Occurs spill_alert Alert others in the area spill_start->spill_alert spill_evacuate Evacuate the immediate area spill_alert->spill_evacuate spill_assess Assess the spill size and risk spill_evacuate->spill_assess spill_ppe Don appropriate PPE (including respiratory protection for powders) spill_assess->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_powder For powders, gently cover with a wet absorbent pad to prevent aerosolization spill_contain->spill_powder spill_cleanup Clean the area with an appropriate neutralizer or cleaning agent spill_contain->spill_cleanup spill_dispose Collect all contaminated materials in a sealed, labeled hazardous waste container spill_cleanup->spill_dispose spill_decontaminate Decontaminate the area and any reusable equipment spill_dispose->spill_decontaminate spill_report Report the spill to the laboratory supervisor and EHS spill_decontaminate->spill_report spill_end Spill Cleanup Complete spill_report->spill_end

Caption: Step-by-step spill response for this compound.

Spill Kit Contents

A dedicated spill kit for potent compounds should be readily accessible.

ItemQuantityPurpose
Absorbent pads/powderSufficient to contain a small spillAbsorb liquid spills
Chemical-resistant gloves (double pair)2 pairsHand protection
Disposable coveralls1Body protection
Goggles/Face shield1Eye and face protection
N95 or higher respirator1Respiratory protection from powders
Plastic scraper and dustpan1 setCollect solid waste
Sealable hazardous waste bags2Containment of contaminated materials
"Hazardous Waste" labelsSeveralProper labeling of waste

Disposal Plan

As a compound of unknown toxicity, all waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal
  • Solid Waste: Collect all contaminated solid materials, including PPE, absorbent pads, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless deemed compatible by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of according to institutional guidelines, which may include defacing the label before disposal.

  • EHS Contact: Once waste containers are full, contact your institution's EHS department to arrange for proper disposal. Do not dispose of any this compound waste down the drain or in the regular trash.

By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling the uncharacterized compound this compound. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.